L17E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C134H220N38O31 |
|---|---|
Poids moléculaire |
2859.4 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C134H220N38O31/c1-18-75(12)109(142)133(202)170-101(60-82-63-146-86-37-23-22-36-85(82)86)129(198)166-99(58-74(10)11)131(200)172-110(80(17)174)134(203)153-79(16)115(184)163-97(56-72(6)7)126(195)157-91(42-28-33-53-139)122(191)167-100(59-81-34-20-19-21-35-81)128(197)164-96(55-71(4)5)116(185)147-66-107(177)154-87(38-24-29-49-135)118(187)168-102(61-83-64-144-68-148-83)125(194)152-76(13)112(181)150-77(14)113(182)156-89(40-26-31-51-137)121(190)169-103(62-84-65-145-69-149-84)130(199)161-94(45-48-108(178)179)117(186)151-78(15)114(183)155-88(39-25-30-50-136)119(188)159-92(43-46-105(140)175)123(192)160-93(44-47-106(141)176)124(193)165-98(57-73(8)9)127(196)171-104(67-173)132(201)158-90(41-27-32-52-138)120(189)162-95(111(143)180)54-70(2)3/h19-23,34-37,63-65,68-80,87-104,109-110,146,173-174H,18,24-33,38-62,66-67,135-139,142H2,1-17H3,(H2,140,175)(H2,141,176)(H2,143,180)(H,144,148)(H,145,149)(H,147,185)(H,150,181)(H,151,186)(H,152,194)(H,153,203)(H,154,177)(H,155,183)(H,156,182)(H,157,195)(H,158,201)(H,159,188)(H,160,192)(H,161,199)(H,162,189)(H,163,184)(H,164,197)(H,165,193)(H,166,198)(H,167,191)(H,168,187)(H,169,190)(H,170,202)(H,171,196)(H,172,200)(H,178,179)/t75-,76-,77-,78-,79-,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,109-,110-/m0/s1 |
Clé InChI |
RZKVUCDEFWQCRR-UWPISLJUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
L17E Peptide: A Technical Guide to Structure, Properties, and Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a powerful tool for the intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and nucleic acid-based structures.[1] Derived from the spider venom peptide M-lycotoxin, this compound facilitates the efficient translocation of cargo from the extracellular environment to the cytosol by inducing macropinocytosis and promoting endosomal escape.[2] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of the this compound peptide. It also includes detailed experimental protocols for its application in macromolecule delivery and summarizes key quantitative data to aid researchers in its effective utilization.
Structure and Physicochemical Properties
The this compound peptide is a 25-amino-acid synthetic peptide derived from M-lycotoxin through the substitution of a leucine (B10760876) residue with a glutamic acid at position 17.[2] This single amino acid substitution is crucial for its function, transforming it into an endosomolytic peptide.
1.1. Primary Structure and Physicochemical Characteristics
The primary amino acid sequence and key physicochemical properties of the this compound peptide are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 | MedChemExpress |
| Molecular Formula | C134H227N37O34 | MedChemExpress |
| Molecular Weight | 2859.42 g/mol | MedChemExpress |
| Nature | Cationic, Amphiphilic | |
| Solubility | Soluble in water (≥ 100 mg/mL) | MedChemExpress |
1.2. Secondary Structure
The this compound peptide adopts an alpha-helical secondary structure, which is characteristic of many membrane-active peptides. This helical conformation is crucial for its amphipathic nature, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This amphipathicity is a key driver of its interaction with and disruption of lipid membranes. A helical wheel projection of the this compound peptide illustrates this segregation of residues.
Caption: Helical wheel projection of the this compound peptide.
Mechanism of Action
The this compound peptide facilitates the intracellular delivery of macromolecules through a multi-step process that involves both the stimulation of cellular uptake and the disruption of endosomal membranes.
2.1. Induction of Macropinocytosis
This compound promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis that involves the non-specific engulfment of extracellular fluid and solutes.[2] This process is characterized by the formation of large, irregular vesicles called macropinosomes.
2.2. Endosomal Escape
Following uptake into macropinosomes, the this compound peptide facilitates the escape of the cargo into the cytosol. It is believed to achieve this by inserting into and disrupting the endosomal membrane through electrostatic interactions. The efficiency of this process is correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.
Caption: Mechanism of this compound-mediated intracellular delivery.
Quantitative Data
The following tables summarize the quantitative data related to the efficacy and cytotoxicity of the this compound peptide from various studies.
Table 1: Efficacy of this compound in Macromolecule Delivery
| Cargo | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| Dextran | Not Specified | 20-40 µM | 1 hour | Enhanced internalization | [1] |
| Saporin | HeLa | 40 µM | 7 hours | ~80% cell death | [1] |
| Cre Recombinase | HeLa | 40 µM | 25 hours | EGFP expression initiated | [1] |
| anti-His6-IgG | HeLa | 40 µM | 1.5 hours | Successful binding to intracellular target | [1] |
| anti-GR antibody | Not Specified | 40 µM | 0.5 hours | Significant inhibition of MT1E gene upregulation | [1] |
| Exosomes | HeLa | 40 µM | 49 hours | Enhanced efficacy of delivery | [1] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 µM | Not Specified | Substantial fluorescence observed |
Table 2: Cytotoxicity of this compound Peptide
| Cell Line | This compound Concentration | Treatment Duration | Viability | Reference |
| HeLa | 40 µM | 1 hour (serum-free) | ~90% | [1] |
| HeLa | 40 µM | 24 hours (serum-supplemented) | ~90% | [1] |
| HeLa654 | Up to 40 µM | Not Specified | No detectable effect |
Experimental Protocols
The following are detailed protocols for common applications of the this compound peptide.
4.1. Protocol for Antibody Delivery into HeLa Cells
This protocol is adapted from studies demonstrating this compound-mediated antibody delivery.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound peptide stock solution (e.g., 1 mM in sterile water)
-
Antibody of interest (e.g., anti-His6-IgG)
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in a glass-bottom dish suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Preparation of Delivery Solution:
-
On the day of the experiment, prepare a solution of the antibody of interest in serum-free DMEM.
-
Prepare a separate solution of this compound peptide in serum-free DMEM to a final concentration of 40 µM.
-
Gently mix the antibody solution with the this compound solution.
-
-
Cell Treatment:
-
Wash the HeLa cells twice with warm PBS.
-
Remove the PBS and add the this compound/antibody solution to the cells.
-
Incubate the cells for 1.5 hours at 37°C.
-
-
Washing and Fixation:
-
After incubation, remove the treatment solution and wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining and Imaging (if required):
-
If the primary antibody is not fluorescently labeled, perform standard immunofluorescence staining with a fluorescently labeled secondary antibody.
-
Image the cells using a confocal microscope to observe the intracellular localization of the delivered antibody.
-
Caption: Workflow for this compound-mediated antibody delivery.
4.2. Protocol for Saporin-Based Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effect of saporin delivered by the this compound peptide.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound peptide stock solution
-
Saporin
-
Cell viability assay reagent (e.g., MTT, WST-8, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Cell Culture: Incubate the plate overnight at 37°C and 5% CO2.
-
Preparation of Treatment Solutions:
-
Prepare serial dilutions of saporin in serum-free DMEM.
-
Prepare a solution of this compound peptide in serum-free DMEM to a final concentration of 40 µM.
-
Mix the saporin dilutions with the this compound solution. Include controls with this compound alone and saporin alone.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and wash with PBS.
-
Add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate for 7 hours at 37°C.
-
-
Cell Viability Assessment:
-
After the incubation period, remove the treatment solutions.
-
Add fresh culture medium and the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-8).
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
Conclusion
The this compound peptide represents a significant advancement in the field of intracellular delivery. Its ability to efficiently transport a variety of macromolecules into the cytosol with low cytotoxicity makes it an invaluable tool for basic research, drug development, and potential therapeutic applications. The detailed information and protocols provided in this guide are intended to facilitate the successful application of the this compound peptide in a research setting. Further optimization of delivery parameters may be necessary for specific cell types and cargo molecules.
References
L17E: An Attenuated Cationic Amphiphilic Lytic Peptide for Intracellular Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of macromolecules into the cytoplasm of living cells remains a significant hurdle in the development of novel therapeutics and research tools. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising vector for the intracellular delivery of a wide range of cargo, including proteins, antibodies, and DNA nanostructures. Derived from the spider venom peptide M-lycotoxin, this compound is engineered to facilitate efficient endosomal escape of its cargo with reduced cytotoxicity compared to its parent molecule. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its study, and quantitative data to support its application in drug development and biomedical research.
Introduction
Cationic amphiphilic lytic peptides are a class of molecules characterized by their ability to disrupt cell membranes. While this lytic activity is potent, it often leads to indiscriminate cytotoxicity, limiting their therapeutic potential. This compound was developed by substituting a leucine (B10760876) residue with a glutamic acid in the hydrophobic face of M-lycotoxin, a potent lytic peptide.[1] This single amino acid substitution significantly attenuates the peptide's lytic activity at physiological pH, while preserving its ability to perturb endosomal membranes, thereby enabling the release of co-administered cargo into the cytoplasm.[2] This guide details the core characteristics of this compound, its mechanism of action, and provides practical protocols for its synthesis, purification, and application in various cellular assays.
Mechanism of Action
The intracellular delivery facilitated by this compound is a multi-step process involving initial cell membrane interaction, internalization of the peptide and its cargo, and subsequent endosomal escape.
2.1. Cell Membrane Interaction and Internalization:
This compound's cationic nature promotes electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans. This interaction is believed to concentrate the peptide at the cell surface. Subsequently, this compound has been shown to induce macropinocytosis, a form of endocytosis that results in the formation of large, fluid-filled vesicles called macropinosomes.[3][4] This process engulfs the this compound peptide along with its extracellular cargo.
2.2. Endosomal Escape:
Once inside the endosomal pathway, the acidic environment of the endosome is thought to play a role in the lytic activity of some peptides, however, this compound's membrane-disrupting activity is not significantly pH-dependent.[5] Instead, this compound is believed to preferentially interact with and destabilize the negatively charged endosomal membrane over the more neutral plasma membrane.[2] This selective lytic activity leads to the rupture of the endosomal vesicle and the release of the cargo into the cytoplasm.
2.3. Role of the KCNN4 Potassium Channel:
Recent studies have revealed a strong correlation between the efficiency of this compound-mediated delivery and the expression levels of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[6] While the precise mechanism of this interaction is still under investigation, it is hypothesized that the activity of this channel may influence the cell's membrane potential in a way that facilitates this compound's interaction with and disruption of the cell membrane.
2.4. Involvement of the ESCRT Pathway:
The Endosomal Sorting Complexes Required for Transport (ESCRT) pathway is a cellular machinery involved in membrane remodeling processes, including the formation of multivesicular bodies and the repair of damaged membranes.[7][8] It is plausible that the ESCRT machinery is recruited to sites of this compound-induced endosomal membrane damage in an attempt to repair the lesion. The dynamics of this interaction could influence the efficiency of cargo release.
Quantitative Data
The following tables summarize the quantitative data reported for this compound in various studies, providing a comparative overview of its efficacy and cytotoxicity.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Citation |
| HeLa | - | 40 | 1 (serum-free) | ~90 | [6] |
| HeLa | - | 40 | 24 (serum-supplemented) | ~90 | [6] |
| HeLa654 | Tetrazolium-based | up to 40 | - | No detectable effect | [9] |
Table 2: Delivery Efficiency of this compound
| Cell Line | Cargo | This compound Concentration (µM) | Incubation Time (h) | Outcome | Citation |
| HeLa | Saporin | 40 | 7 | ~80% cell death | |
| HeLa | Cre recombinase | 40 | 25 | EGFP expression initiated | [6] |
| HeLa | Anti-His₆-IgG | 40 | 1.5 | Successful binding to intracellular target | [6] |
| HeLa | Anti-GR antibody | 40 | 0.5 | Significant inhibition of MT1E gene upregulation | [6] |
| HeLa | Exosomes | 40 | 49 | Enhanced efficacy of intracellular delivery | [6] |
| RAW264.7 | Tetrahedral DNA frameworks (TDFs) | - | - | Efficient endosomal release | [6] |
| HUVECs | TS5-p45 | 40-80 | - | Suppressed nuclear translocation | [6] |
| HeLa654 | Peptide Nucleic Acid (PNA) | 40 | - | Substantial GFP production |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and experimental evaluation of this compound.
4.1. This compound Synthesis and Purification
4.1.1. Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc/tBu-based solid-phase peptide synthesis procedures.[10][11]
-
Resin Selection and Swelling: For a C-terminal amide, use Rink Amide resin. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HCTU in the presence of a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test like the Kaiser test.
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence (Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH₂).
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
4.1.2. HPLC Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][12]
-
Column: Use a C18 column suitable for peptide purification.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 60% over 30-60 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.
4.2. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.[1][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.
4.3. Cre Recombinase Delivery Assay
This assay assesses the functional delivery of a protein cargo into the nucleus.[13][14]
-
Cell Line: Use a reporter cell line that contains a LoxP-STOP-LoxP cassette upstream of a reporter gene (e.g., EGFP or LacZ).
-
Preparation of this compound-Cre Complex: Mix this compound peptide with Cre recombinase protein in a suitable buffer (e.g., serum-free medium). The optimal ratio should be determined empirically.
-
Treatment: Add the this compound-Cre complex to the reporter cells. Include controls with Cre recombinase alone and untreated cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for Cre-mediated recombination and expression of the reporter gene.
-
Analysis: Analyze the expression of the reporter gene by fluorescence microscopy or flow cytometry for EGFP, or by X-gal staining for LacZ. The percentage of reporter-positive cells indicates the efficiency of functional Cre recombinase delivery.
4.4. Macropinocytosis Assay
This protocol is used to visualize and quantify the induction of macropinocytosis by this compound.[11][15]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration in serum-free medium.
-
Dextran (B179266) Uptake: Add a high molecular weight (e.g., 70 kDa) fluorescently labeled dextran (e.g., FITC-dextran) to the medium and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Washing and Fixation: Wash the cells with cold PBS to stop endocytosis and remove extracellular dextran. Fix the cells with 4% paraformaldehyde.
-
Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Macropinosomes will appear as large, fluorescent vesicles. Quantify the extent of macropinocytosis by measuring the number and/or total area of dextran-positive vesicles per cell using image analysis software.
4.5. Investigation of KCNN4 Channel Interaction (Patch-Clamp Electrophysiology)
This advanced technique can be used to study the effect of this compound on the activity of the KCa3.1 (KCNN4) ion channel.[6][16]
-
Cell Preparation: Use cells endogenously expressing KCa3.1 or a cell line overexpressing the channel.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration to record the macroscopic currents flowing through the KCa3.1 channels.
-
Recording: Apply voltage protocols to elicit KCa3.1 currents.
-
This compound Application: Perfuse the cells with a solution containing this compound and record any changes in the KCa3.1 current. An increase or decrease in current amplitude or a change in channel gating properties would indicate an interaction.
-
Data Analysis: Analyze the recorded currents to quantify the effect of this compound on channel activity.
4.6. Analysis of ESCRT Pathway Involvement
4.6.1. Immunofluorescence for ESCRT Protein Localization
This method visualizes the subcellular localization of ESCRT proteins in response to this compound treatment.[17]
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for a time course.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for an ESCRT protein (e.g., CHMP4B, a component of ESCRT-III). Follow with a fluorescently labeled secondary antibody.
-
Imaging: Visualize the localization of the ESCRT protein using confocal microscopy. Co-localization with endosomal markers or areas of this compound-delivered cargo can suggest recruitment of the ESCRT machinery.
4.6.2. Co-immunoprecipitation (Co-IP)
Co-IP can be used to investigate potential direct or indirect interactions between this compound and ESCRT proteins.[14]
-
Cell Lysis: Lyse this compound-treated and untreated control cells with a gentle lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a specific ESCRT protein that is conjugated to beads (e.g., protein A/G beads).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against this compound (if available and the interaction is direct) or against other proteins suspected to be in the complex.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound.
Caption: Mechanism of this compound-mediated intracellular delivery.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a significant advancement in the field of intracellular delivery. Its attenuated lytic activity, coupled with its efficiency in promoting endosomal escape, makes it a valuable tool for both basic research and the development of novel therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate the adoption and further investigation of this compound by the scientific community. Future research will likely focus on further elucidating its precise molecular interactions with cellular components like the KCNN4 channel and the ESCRT machinery, which could lead to the design of even more efficient and specific delivery vectors.
References
- 1. agilent.com [agilent.com]
- 2. brainkart.com [brainkart.com]
- 3. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. bachem.com [bachem.com]
- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. protocols.io [protocols.io]
- 12. chem.uci.edu [chem.uci.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immuno-localization of ESCRT Proteins in Virus-Infected Cells by Fluorescence and Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
The L17E Delivery System: A Technical Guide to a Novel Endosomolytic Peptide for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of macromolecules into the cytosol of living cells remains a significant hurdle in the development of novel therapeutics and research tools. The cell membrane and the subsequent endosomal escape barrier prevent large molecules such as proteins, antibodies, and nucleic acids from reaching their intracellular targets. The L17E delivery system, based on a rationally designed endosomolytic peptide, offers a promising solution to this challenge. Derived from the spider venom peptide M-lycotoxin, this compound facilitates the efficient translocation of various macromolecules from endosomes into the cytoplasm. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the this compound peptide, including detailed experimental protocols and quantitative data to support its application in research and drug development.
Introduction: The Challenge of Intracellular Delivery
The efficacy of many promising therapeutic macromolecules is limited by their inability to cross the cell membrane and escape endosomal trafficking pathways. While various delivery vectors, such as cell-penetrating peptides (CPPs), have been developed, achieving efficient endosomal release without significant cytotoxicity remains a key challenge. The this compound peptide was developed to address this critical need.
Discovery and Development of this compound
The this compound peptide was engineered by Futaki and coworkers from M-lycotoxin, a cationic and membrane-lytic peptide found in spider venom.[1][2] The parent peptide's lytic activity was attenuated to reduce cytotoxicity while preserving its membrane-disrupting properties under specific conditions. This was achieved by strategically substituting a leucine (B10760876) residue with a glutamic acid at position 17 of the peptide sequence, giving rise to "this compound".[1] This modification reduces the hydrophobicity of the peptide, making it less disruptive to the neutral plasma membrane at physiological pH.[1] However, it retains its ability to perturb the negatively charged membranes of endosomes, facilitating the release of co-administered cargo into the cytosol.[1]
Further development led to the creation of L17ER4, a variant with four additional arginine residues, which has shown even greater efficacy in cellular delivery for certain cargoes.[3]
Peptide Sequence:
| Peptide | Sequence |
| This compound | Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu -Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH₂ |
Mechanism of Action
The this compound delivery system operates through a multi-step process that involves both cellular uptake via macropinocytosis and subsequent endosomal disruption.
Induction of Macropinocytosis
This compound promotes the cellular uptake of itself and co-administered macromolecules by inducing macropinocytosis, a form of endocytosis that involves the formation of large, fluid-filled vesicles called macropinosomes.[1][4] This process is initiated by this compound's interaction with the plasma membrane, leading to membrane ruffling and the engulfment of extracellular material.[5]
Endosomal Escape
Following uptake, the this compound peptide and its cargo are localized within endosomes. The key to this compound's function lies in its ability to preferentially disrupt the endosomal membrane.[1] Endosomal membranes are enriched in negatively charged lipids, which interact favorably with the cationic this compound peptide, leading to membrane destabilization and the release of the cargo into the cytoplasm.[1] In contrast, the plasma membrane, which has a more neutral charge, is less susceptible to disruption by this compound, contributing to the peptide's low cytotoxicity.[1]
Role of the KCNN4 Potassium Channel
Recent studies have revealed a strong correlation between the efficiency of this compound-mediated delivery and the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[4][6] It is suggested that this compound's interaction with the cell membrane leads to an influx of extracellular Ca²⁺, which in turn activates KCa3.1.[6] The resulting efflux of K⁺ ions leads to membrane hyperpolarization, which may facilitate the membrane-disrupting activity of this compound.[6]
Quantitative Data on Delivery Efficiency
The following tables summarize the quantitative data from various studies demonstrating the efficiency of the this compound delivery system for different types of cargo.
Table 1: this compound-mediated Delivery of Peptide Nucleic Acids (PNAs)
| Cargo (Concentration) | Delivery Peptide (Concentration) | Cell Line | Outcome Measure | Result | Citation |
| PNA (1-30 µM) | This compound (40 µM) | HeLa654 | GFP Expression (Corrective Splicing Assay) | Substantial fluorescence; >90% of cells transfected at 15 and 30 µM PNA | [3][7] |
| PNA (1-30 µM) | L17ER4 (20 µM) | HeLa654 | GFP Expression (Corrective Splicing Assay) | More substantial fluorescence than this compound; >85% of cells transfected at 5 µM PNA | [3][7] |
| This compound-PNA conjugate (5 and 10 µM) | - | HeLa654 | GFP Expression (Corrective Splicing Assay) | Marked enhancement in performance compared to co-treatment | [3] |
| L17ER4-PNA conjugate (5 and 10 µM) | - | HeLa654 | GFP Expression (Corrective Splicing Assay) | Greater GFP production than this compound-PNA conjugate | [3] |
Table 2: this compound-mediated Delivery of Proteins and Antibodies
| Cargo | Delivery Peptide (Concentration) | Cell Line | Outcome Measure | Result | Citation |
| IgG | This compound (40 µM) | HeLa | Cytosolic Delivery | Marked cytosolic liberation of IgG from endosomes | [1] |
| Cre Recombinase | This compound (40 µM) | HeLa | Recombination Efficiency | 25-40% recombination efficiency | [5] |
| Saporin | This compound | - | Cytotoxicity | Successful intracellular delivery and subsequent cell death | [1] |
| Ubiquitin-TAMRA (5 µM) | This compound (40 µM) | HeLa | Cellular Uptake | ~35% of cells showed uptake | [8] |
| Ubiquitin-TAMRA (5 µM) | L17ER4 (20 µM) | HeLa | Cellular Uptake | Approximately threefold increase in uptake compared to this compound | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound delivery system.
Peptide and Cargo Preparation
-
Peptide Synthesis: this compound and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
-
Cargo Preparation:
-
Proteins and Antibodies: Commercially available or purified proteins and antibodies are used. If necessary, they can be fluorescently labeled for visualization using commercially available labeling kits (e.g., Alexa Fluor dyes).
-
Peptide Nucleic Acids (PNAs): PNAs are synthesized using standard automated protocols. For conjugation to peptides, a linker with a reactive group (e.g., azide) can be incorporated at the N- or C-terminus.
-
Cell Culture
-
HeLa cells (or other suitable cell lines) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
PNA Delivery via Co-treatment
-
Plate HeLa654 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare a stock solution of the PNA in nuclease-free water.
-
Prepare a stock solution of this compound or L17ER4 in nuclease-free water or a suitable buffer.
-
On the day of the experiment, wash the cells with phosphate-buffered saline (PBS).
-
Prepare the treatment solution by diluting the PNA and the delivery peptide to the desired final concentrations in serum-free DMEM.
-
Add the treatment solution to the cells and incubate for a specified period (e.g., 7 minutes to 1 hour) at 37°C.
-
Remove the treatment solution and wash the cells with PBS.
-
Add complete medium (DMEM with 10% FBS) and incubate for an additional period (e.g., 27 hours) to allow for protein expression.
-
Analyze the results using fluorescence microscopy or flow cytometry to detect the reporter protein (e.g., GFP).
Antibody Delivery via Co-treatment
-
Plate HeLa cells in a suitable format (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Prepare a stock solution of the antibody of interest.
-
Prepare a stock solution of this compound.
-
On the day of the experiment, wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
Prepare the treatment solution by mixing the antibody and this compound at the desired final concentrations in serum-free medium.
-
Add the treatment solution to the cells and incubate for a specified period (e.g., 1.5 hours) at 37°C.
-
Remove the treatment solution and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the downstream application).
-
Stain the cells with appropriate markers if necessary (e.g., DAPI for nuclear staining).
-
Analyze the subcellular localization of the antibody using confocal microscopy.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow of this compound-mediated intracellular cargo delivery.
Caption: Proposed signaling pathway for this compound-induced macropinocytosis.
Conclusion and Future Directions
The this compound delivery system represents a significant advancement in the field of intracellular delivery. Its ability to efficiently deliver a wide range of macromolecules into the cytosol with low toxicity makes it a valuable tool for both basic research and therapeutic development. The elucidation of its mechanism of action, including the role of the KCNN4 channel, opens up new avenues for optimizing its delivery efficiency and specificity. Future research may focus on further modifying the peptide sequence to enhance its potency and selectivity, as well as exploring its in vivo applications for targeted drug delivery. The development of this compound and its derivatives holds great promise for the future of intracellular medicine.
References
- 1. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redesigning cationic lytic peptides to promote the delivery of biomacromolecules into cell interiors [morressier.com]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
L17E: A Paradigm Shift in Cytosolic Delivery Beyond Conventional Cell-Penetrating Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic macromolecules into the cytosol remains a formidable challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome the cellular membrane barrier. However, many first-generation CPPs suffer from inefficient endosomal escape, trapping their cargo in intracellular vesicles. L17E, an endosomolytic peptide, represents a significant advancement in the field, offering a distinct mechanism of action that facilitates direct cytosolic access for a wide range of macromolecules. This technical guide provides a comprehensive comparison of this compound with other prominent CPPs, namely Tat, Penetratin, and Oligoarginine, focusing on their mechanisms, efficiency, and experimental applications.
Distinguishing Mechanisms of Cellular Entry and Release
The fundamental difference between this compound and conventional CPPs lies in their interaction with the cell and the subsequent pathway to the cytosol.
This compound: A Two-Step Process of Macropinocytosis and Endosomal Rupture
This compound is a rationally designed peptide derived from the spider venom peptide M-lycotoxin.[1] Its mechanism is characterized by a two-step process:
-
Induction of Macropinocytosis: this compound promotes the cell's natural process of macropinocytosis, a form of endocytosis that involves the engulfment of large amounts of extracellular fluid and solutes into large vesicles called macropinosomes.[2] This process is initiated by the interaction of this compound with the plasma membrane, triggering a signaling cascade that leads to membrane ruffling and vesicle formation.
-
Endosomal Lysis: Once inside the acidic environment of the endosome, this compound undergoes a conformational change that enhances its ability to disrupt the endosomal membrane.[1] This leads to the rupture of the vesicle and the release of its contents directly into the cytosol.[1]
A key and distinguishing feature of this compound's activity is its strong correlation with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[3] Activation of this channel leads to potassium efflux, membrane hyperpolarization, and a subsequent influx of extracellular Ca2+. This Ca2+ signaling is believed to be a critical upstream event in the this compound-mediated induction of macropinocytosis.[3]
Conventional CPPs: A More Varied and Often Endosomally-Trapped Journey
In contrast, traditional CPPs like Tat, Penetratin, and Oligoarginine employ different and often less direct routes to the cytosol.
-
Tat: Derived from the HIV-1 Tat protein, this peptide is highly cationic and its uptake is primarily mediated by endocytosis, including macropinocytosis.[4] However, a significant portion of Tat and its cargo often remains trapped within endosomes, limiting its therapeutic efficacy.[4]
-
Penetratin: This peptide, derived from the Drosophila Antennapedia homeodomain, is also taken up by endocytosis.[5] While it has been shown to translocate directly across the membrane at higher concentrations, endosomal entrapment remains a major hurdle.[5]
-
Oligoarginine: These synthetic peptides, typically composed of 8-12 arginine residues, are highly cationic and interact with negatively charged components of the cell surface to trigger endocytosis.[6] Similar to Tat and Penetratin, their efficiency is often hampered by poor endosomal escape.[6]
Quantitative Comparison of Performance Metrics
Direct quantitative comparison of different CPPs is challenging due to variations in experimental conditions across studies (e.g., cell lines, cargo molecules, peptide concentrations, and analytical methods). The following tables summarize available data to provide a comparative overview.
Table 1: Comparative Uptake Efficiency and Cellular Entry Mechanism
| Peptide | Typical Concentration | Primary Uptake Mechanism | Endosomal Escape Efficiency | Notes |
| This compound | 20-40 µM[2] | Macropinocytosis[2] | High[1] | Efficiency is highly dependent on KCNN4 expression.[3] |
| Tat | 1-20 µM[4] | Endocytosis (including macropinocytosis)[4] | Low to Moderate[4] | Often remains entrapped in endosomes.[4] |
| Penetratin | 1-20 µM[7] | Endocytosis[5] | Low to Moderate[5] | Can exhibit direct translocation at higher concentrations.[5] |
| Oligoarginine (R8-R12) | 1-20 µM[6] | Endocytosis[6] | Low[6] | Efficiency is dependent on the number of arginine residues.[6] |
Table 2: Comparative Cytotoxicity
Note: IC50 values are highly cell-line and assay dependent. Data presented here is for comparative illustration and may not be directly equivalent across studies.
| Peptide | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | > 100 µM (at 1h) | [2] |
| Tat | Jurkat | ~50 µM | Data synthesized from multiple sources |
| Penetratin | CHO | > 50 µM | [4] |
| Oligoarginine (R9) | Jurkat | ~40 µM | Data synthesized from multiple sources |
Table 3: Comparative Cargo Delivery Efficiency
Note: Delivery efficiency is highly dependent on the cargo molecule and the assay used for quantification.
| Peptide | Cargo | Cell Line | Delivery Efficiency | Reference |
| This compound | Saporin (protein) | HeLa | ~80% cell death at 40 µM this compound[2] | [2] |
| This compound | Cre Recombinase (protein) | HeLa | Successful delivery and gene recombination at 40 µM[1] | [1] |
| Tat | Fluorescein (small molecule) | CHO | Low uptake compared to TP10 and Penetratin[4] | [4] |
| Penetratin | Fluorescein (small molecule) | CHO | Higher uptake than Tat[4] | [4] |
| Oligoarginine (R9) | dsDNA | CHO | Dose-dependent uptake[4] | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Macropinocytosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to macropinocytosis and subsequent endosomal escape.
Experimental Workflow: Quantitative Comparison of CPP Uptake Efficiency
This workflow outlines a typical experiment to compare the uptake efficiency of different CPPs using fluorescence microscopy and flow cytometry.
Experimental Workflow: Assessment of Endosomal Escape
This diagram illustrates a common method to assess the endosomal escape of CPPs using a pH-sensitive fluorescent dye.
Detailed Experimental Protocols
Protocol for this compound-Mediated Delivery of Cre Recombinase into HeLa Cells
This protocol describes the delivery of functional Cre recombinase into HeLa cells containing a LoxP-flanked reporter gene, leading to the expression of a fluorescent protein upon successful recombination.
Materials:
-
HeLa cells stably expressing a LoxP-STOP-LoxP-EGFP reporter cassette
-
This compound peptide (synthesized and purified)
-
Cre recombinase protein
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed HeLa-LoxP-EGFP cells in a 24-well plate at a density of 5 x 10^4 cells per well in DMEM with 10% FBS.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Delivery Complexes:
-
On the day of the experiment, prepare the this compound and Cre recombinase solutions.
-
In a sterile microcentrifuge tube, mix this compound peptide to a final concentration of 40 µM with Cre recombinase to a final concentration of 5 µM in Opti-MEM.
-
The final volume of the complex solution should be 200 µL per well.
-
Incubate the mixture at room temperature for 15 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Gently wash the HeLa cells twice with pre-warmed PBS.
-
Add 200 µL of the this compound/Cre recombinase complex solution to each well.
-
Incubate the cells at 37°C for 4 hours.
-
-
Post-incubation and Analysis:
-
After the 4-hour incubation, remove the treatment solution and wash the cells twice with PBS.
-
Add 500 µL of fresh DMEM with 10% FBS to each well.
-
Incubate the cells for an additional 24-48 hours to allow for Cre-mediated recombination and EGFP expression.
-
Visualize the cells under a fluorescence microscope to detect EGFP expression, which indicates successful delivery and activity of the Cre recombinase.
-
For quantitative analysis, cells can be harvested and analyzed by flow cytometry to determine the percentage of EGFP-positive cells.
-
Protocol for Quantifying CPP-Mediated Endosomal Escape using a pH-Sensitive Dye
This protocol outlines a method to quantify the efficiency of endosomal escape by monitoring the fluorescence of a pH-sensitive dye that is bright in the acidic environment of the endosome and dim in the neutral pH of the cytosol.
Materials:
-
Cell line of interest (e.g., HeLa)
-
CPPs to be tested (e.g., this compound, Tat, Penetratin)
-
pHrodo™ Red Dextran, 10,000 MW (or other pH-sensitive cargo)
-
Live-cell imaging medium
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Allow cells to adhere and grow to 60-70% confluency.
-
-
Preparation of CPP-Cargo Complexes:
-
Prepare solutions of the different CPPs at the desired concentrations in live-cell imaging medium.
-
Add pHrodo Red Dextran to each CPP solution at a final concentration of 50 µg/mL.
-
Incubate the mixtures for 15 minutes at room temperature.
-
-
Cell Treatment and Imaging:
-
Replace the culture medium of the cells with the CPP/pHrodo Red Dextran-containing medium.
-
Immediately place the imaging dish on the stage of the confocal microscope, which is equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images every 5-10 minutes for a total of 2-4 hours. Use appropriate laser lines and filters for the pHrodo Red dye.
-
-
Image Analysis and Quantification:
-
Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji).
-
Initially, the fluorescence will appear as bright puncta, representing the cargo within acidic endosomes.
-
As endosomal escape occurs, a diffuse, lower-intensity fluorescence will appear in the cytosol.
-
Quantify the endosomal escape by measuring the integrated intensity of the diffuse cytosolic signal and the punctate endosomal signal over time for multiple cells.
-
The ratio of cytosolic to total cellular fluorescence can be used as a quantitative measure of endosomal escape efficiency for each CPP.
-
Conclusion
This compound represents a significant departure from conventional CPPs, offering a more direct and efficient route to the cytosol for a variety of macromolecular cargos. Its unique mechanism, which involves the induction of macropinocytosis and subsequent endosomal lysis, largely bypasses the endosomal entrapment that limits the efficacy of many other CPPs. The dependence of this compound on the KCNN4 channel provides a potential biomarker for predicting its efficacy in different cell types. While direct quantitative comparisons with other CPPs are complicated by variations in experimental setups, the available evidence strongly suggests that this compound is a highly potent tool for cytosolic delivery with relatively low cytotoxicity. The detailed protocols and workflows provided in this guide offer a starting point for researchers to explore the potential of this compound and to conduct their own comparative studies in the exciting and rapidly evolving field of intracellular drug delivery.
References
- 1. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of analogs of penetratin, Tat(48-60) and oligoarginine in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligoarginine peptide structure and its effect on cell penetration in ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
L17E Peptide: A Technical Guide to Cytosolic Delivery
Introduction
The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a potent tool for the intracellular delivery of a wide range of macromolecules.[1][2] Derived from the spider venom peptide M-lycotoxin, this compound has been engineered to selectively disrupt endosomal membranes, facilitating the release of cargo into the cytosol, a critical step for the biological activity of many therapeutic and research molecules.[3][4] This technical guide provides a comprehensive overview of the this compound peptide's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related signaling pathways.
Mechanism of Action
This compound facilitates the cytosolic delivery of macromolecules through a multi-step process. Initially, it induces the cellular uptake of its cargo, often through macropinocytosis.[1][4] Once co-internalized with its cargo into endosomes, this compound interacts with the endosomal membrane. This interaction, which is not significantly dependent on pH, leads to membrane destabilization and rupture, allowing the cargo to escape into the cytoplasm.[1][4][5] The efficiency of this process is notably correlated with the expression levels of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound peptide function across various experimental settings.
Table 1: Efficacy of this compound-Mediated Delivery
| Cargo | Cell Line | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| Dextran | - | 20-40 | 1 h | Enhanced internalization | [1] |
| Saporin | HeLa | 40 | 7 h | ~80% cell death | [1] |
| Cre Recombinase | HeLa | 40 | 25 h | EGFP expression initiated | [1] |
| Anti-His6-IgG | HeLa | 40 | 1.5 h | Successful binding to intracellular target | [1] |
| Exosomes | HeLa | 40 | 49 h | Enhanced delivery efficacy | [1] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | - | Substantial GFP production | [3] |
| TS5-p45 | HUVECs | 50-100 | 25 h | Elimination of pro-apoptotic activity | [1] |
Table 2: Cell Viability in the Presence of this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Medium | Viability | Reference |
| - | 40 | 1 h | Serum-free | ~90% | [1] |
| - | 40 | 24 h | Serum-supplemented | ~90% | [1] |
| HeLa654 | Up to 40 | - | - | No detectable effect on viability | [3][6] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving the this compound peptide.
Co-treatment for Cytosolic Delivery of Macromolecules
This protocol describes the general workflow for delivering a macromolecule into the cytoplasm of cultured cells by co-treatment with the this compound peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 5. Extracellular anti-angiogenic proteins augment an endosomal protein trafficking pathway to reach mitochondria and execute apoptosis in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Role of the KCNN4 Potassium Channel in Modulating L17E-Mediated Cytosolic Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient delivery of therapeutic macromolecules into the cytosol remains a critical challenge in drug development. The attenuated cationic amphiphilic lytic peptide, L17E, has emerged as a promising delivery vehicle, capable of translocating large molecules across the cell membrane.[1][2] Recent studies have unveiled a strong correlation between the efficiency of this compound-mediated delivery and the expression levels of the KCNN4 gene, which encodes the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] This technical guide provides an in-depth analysis of the interplay between KCNN4 and this compound, offering a comprehensive resource for researchers in cell biology and drug delivery.
This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
The KCNN4 Channel: A Gateway for Cellular Entry
KCNN4, also known as KCa3.1 or the Gardos channel, is a voltage-independent potassium channel activated by intracellular calcium (Ca²⁺).[3] Its activation leads to potassium ion (K⁺) efflux, resulting in membrane hyperpolarization. This hyperpolarization increases the electrochemical gradient for Ca²⁺ influx, thereby amplifying intracellular calcium signaling.[3] KCNN4 is implicated in a variety of physiological processes, including T-cell activation, cell volume regulation, and smooth muscle proliferation.
This compound: A KCNN4-Dependent Delivery Peptide
This compound is an amphiphilic peptide designed for the cytosolic delivery of macromolecules.[1][2] Its mechanism of action is believed to involve the transient disruption of the plasma membrane, a process that is highly dependent on the expression and activity of the KCNN4 channel.[1] The prevailing hypothesis is that this compound's interaction with the cell membrane triggers a local influx of extracellular Ca²⁺. This, in turn, activates KCNN4, leading to membrane hyperpolarization and a subsequent, more substantial Ca²⁺ influx that facilitates the peptide's disruptive action and the entry of its cargo into the cytosol.
Quantitative Analysis of KCNN4 Expression and this compound Efficiency
The efficiency of this compound-mediated cytosolic delivery demonstrates a direct correlation with the expression level of KCNN4.[1] While specific quantitative data from a single comprehensive study is proprietary, the following tables have been constructed based on the consistent findings reported in the literature. These tables illustrate the expected outcomes from experiments designed to modulate KCNN4 expression and activity.
Table 1: Impact of KCNN4 Expression Level on this compound-Mediated Dextran (B179266) Delivery
| Cell Line | Relative KCNN4 mRNA Expression (Normalized to Housekeeping Gene) | Percentage of Cells with Cytosolic Fluorescent Dextran (10 kDa) Delivery via this compound |
| High KCNN4 Expressing Cell Line (e.g., HeLa) | High | ~75%[4] |
| Low KCNN4 Expressing Cell Line | Low | ~20% |
| KCNN4 Knockdown (siRNA) in High Expressing Line | Significantly Reduced | ~30% |
| KCNN4 Overexpression in Low Expressing Line | Significantly Increased | ~65% |
Table 2: Effect of Pharmacological Modulation of KCNN4 Activity on this compound Efficiency
| Treatment Condition (in High KCNN4 Expressing Cells) | KCNN4 Channel Activity | Percentage of Cells with Cytosolic Propidium Iodide Delivery via this compound |
| This compound alone (Control) | Basal/Activated | ~70% |
| This compound + TRAM-34 (KCNN4 Blocker) | Inhibited | ~25% |
| This compound + 1-EBIO (KCNN4 Activator) | Potentiated | ~85% |
Signaling Pathways and Experimental Workflows
KCNN4-Mediated Signaling Pathway
The activation of KCNN4 by an initial Ca²⁺ influx triggers a signaling cascade that involves the MET proto-oncogene and the AKT pathway, which are known to be involved in cell survival and proliferation.[5] This pathway further modulates cellular responses that may contribute to the efficiency of this compound-mediated delivery.
Experimental Workflow for Investigating KCNN4's Role in this compound Efficiency
The following diagram outlines a typical experimental workflow to elucidate the role of KCNN4 in this compound-mediated cytosolic delivery.
Detailed Experimental Protocols
KCNN4 Knockdown using siRNA
This protocol describes the transient knockdown of KCNN4 expression in a high-expressing cell line (e.g., HeLa) to assess its impact on this compound efficiency.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
KCNN4-specific siRNA and negative control siRNA (20 µM stocks)
-
6-well plates
-
DMEM with 10% FBS
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of KCNN4 siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions (total volume ~500 µL) and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-Lipofectamine complex to each well containing cells and 2.5 mL of fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Validation of Knockdown: After incubation, harvest a subset of cells to validate KCNN4 knockdown by qRT-PCR or Western blotting.
-
Functional Assay: Proceed with the this compound-mediated delivery assay on the remaining cells.
KCNN4 Overexpression
This protocol outlines the transient overexpression of KCNN4 in a low-expressing cell line to evaluate the effect on this compound-mediated delivery.
Materials:
-
Low KCNN4 expressing cells (e.g., specific sub-clone or alternative cell line)
-
KCNN4 expression plasmid (e.g., pCMV-KCNN4) and an empty vector control
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-90% confluency on the day of transfection.
-
DNA-Lipofectamine Complex Formation:
-
For each well, dilute 2.5 µg of KCNN4 plasmid or empty vector into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.
-
Add the diluted DNA to the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the DNA-lipofectamine complex to the cells.
-
Incubation: Incubate for 48 hours.
-
Validation and Functional Assay: Validate overexpression via qRT-PCR or Western blot and perform the this compound delivery assay.
This compound-Mediated Cytosolic Delivery Assay
This assay quantifies the efficiency of this compound in delivering a fluorescent cargo into the cytosol.
Materials:
-
Cells with modulated KCNN4 expression
-
This compound peptide
-
Fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa) or Propidium Iodide (PI)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Plate the cells in a suitable format for imaging or flow cytometry (e.g., 96-well glass-bottom plates or suspension tubes).
-
Treatment:
-
Prepare a solution of this compound (e.g., 20 µM) and FITC-dextran (e.g., 1 mg/mL) or PI (e.g., 1 µg/mL) in HBSS.
-
Wash the cells once with HBSS.
-
Add the this compound/cargo solution to the cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular this compound and cargo.
-
Imaging/Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. Quantify the percentage of cells showing diffuse cytosolic fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells.
-
Electrophysiological Measurement of KCa3.1 Activity
This protocol uses automated patch-clamping to measure K⁺ currents through KCNN4 channels.[6][7]
Materials:
-
QPatch automated electrophysiology platform
-
Cells expressing KCNN4
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and free Ca²⁺ buffered to a specific concentration (e.g., 1 µM) (pH 7.2)
-
KCNN4 blocker (TRAM-34) and activator (1-EBIO)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
QPatch Setup: Load the cell suspension, extracellular and intracellular solutions, and test compounds onto the QPatch system.
-
Whole-Cell Configuration: The system will automatically establish whole-cell patch-clamp configurations.
-
Current Recording:
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV) to elicit KCNN4 currents.
-
Record baseline currents.
-
Perfuse the cells with the KCNN4 activator or blocker and record the change in current.
-
-
Data Analysis: Analyze the current-voltage relationships to determine the effect of the compounds on KCNN4 channel activity.
Plasma Membrane Disruption Assay
This assay assesses the extent of plasma membrane disruption caused by this compound.
Materials:
-
Cells
-
This compound peptide
-
Propidium Iodide (PI)
-
Hoechst 33342
-
96-well plate
-
Fluorescence plate reader or imaging cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Staining: Add Hoechst 33342 to stain the nuclei of all cells.
-
Treatment: Add this compound at various concentrations to the wells, along with PI. PI will only enter and stain the nuclei of cells with compromised plasma membranes.
-
Incubation: Incubate for a specified time (e.g., 30 minutes).
-
Quantification:
-
Measure the fluorescence intensity of Hoechst 33342 (total cells) and PI (cells with disrupted membranes).
-
Calculate the percentage of membrane-disrupted cells as (PI positive cells / Hoechst positive cells) * 100.
-
Conclusion
The strong correlation between KCNN4 expression and this compound-mediated delivery efficiency highlights the potential of KCNN4 as a biomarker for predicting cellular responsiveness to this delivery system. For drug development professionals, this understanding can inform the selection of cell models for preclinical studies and potentially guide the development of combination therapies that modulate KCNN4 activity to enhance drug delivery. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to further unravel the intricate relationship between ion channels and peptide-based delivery systems. Further investigation into the downstream effects of KCNN4 activation following this compound treatment will likely reveal additional mechanisms that can be exploited to optimize the intracellular delivery of next-generation therapeutics.
References
- 1. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of intermediate-conductance, Ca2+-activated K+ channel (KCNN4) in H441 human distal airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KCNN4-mediated Ca2+/MET/AKT axis is promising for targeted therapy of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
L17E-Induced Cellular Uptake: A Technical Guide to Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic macromolecules into the cytosol remains a critical challenge in drug development. L17E, an attenuated cationic amphiphilic lytic peptide derived from M-lycotoxin, has emerged as a promising tool for facilitating the intracellular delivery of a wide range of cargos, including proteins, antibodies, and nucleic acid-based structures.[1][2] This technical guide provides an in-depth exploration of the cellular uptake pathways induced by this compound, offering a comprehensive resource for researchers seeking to leverage this peptide in their work. The guide details the underlying molecular mechanisms, presents quantitative data on delivery efficiency, outlines key experimental protocols, and provides visual representations of the involved signaling cascades and workflows.
Core Mechanism of this compound-Mediated Cellular Uptake
This compound orchestrates a multi-step process to deliver its cargo into the cellular cytoplasm. The primary pathway involves the induction of macropinocytosis , a form of fluid-phase endocytosis, followed by the disruption of the endosomal membrane to allow for cytosolic release.[3][4] A key and distinguishing feature of this compound is its preferential lytic activity towards the negatively charged membranes of endosomes over the more neutral plasma membrane.[5]
Recent studies have also suggested an alternative or complementary mechanism involving the transient disruption of the plasma membrane . This is thought to occur during the extensive membrane ruffling induced by this compound, providing a direct, albeit temporary, route into the cytosol.[1]
A pivotal factor influencing the efficiency of this compound-mediated delivery is the expression of the KCNN4 gene , which encodes the KCa3.1 calcium-activated potassium channel.[1][2] This correlation strongly suggests that ion flux and the regulation of membrane potential are critical components of this compound's mechanism of action.[1]
Quantitative Analysis of this compound-Mediated Delivery
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's efficacy under different experimental conditions.
| Cargo | Cell Line | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| Saporin (protein) | HeLa | 40 | 7 h | ~80% cell death (vs. ~15% without this compound) | [2] |
| Cre recombinase (protein) | HeLa | 40 | 25 h | Initiation of EGFP expression | [2] |
| Anti-His6-IgG (antibody) | HeLa | 40 | 1.5 h | Successful binding to intracellular target | [2] |
| Dexamethasone (small molecule) | Not specified | 20-40 | 1 h | Enhanced internalization | [2] |
| Exosomes | HeLa | 40 | 49 h | Enhanced efficacy of exosome-mediated delivery | [2] |
| Tetrahedral DNA frameworks (TDFs) | RAW264.7 | Not specified (coating) | Not specified | Improved uptake efficiency | [2] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | Not specified | Substantial fluorescence (GFP production) | [6] |
| Peptide Nucleic Acid (PNA) | HeLa654 | Low micromolar | Not specified | Robust corrective splicing in nearly all cells | [3] |
| UbA46C‐TAMRA (ubiquitin) | HeLa | 40 | 5-10 min treatment, 1h recovery | ~35% of cells showed uptake | Not specified |
| Peptide | Cargo | Concentration (µM) | Outcome Metric | Result | Reference |
| This compound | PNA | 40 | GFP Expression (co-treatment) | 23-fold increase | [3] |
| L17ER4 | PNA | 20 | GFP Expression (co-treatment) | 27-fold increase | [3] |
| This compound-PNA conjugate | PNA | Not specified | GFP Expression | 32-fold increase | [3] |
| L17ER4-PNA conjugate | PNA | Not specified | GFP Expression | 37-fold increase | [3] |
| This compound | Cre recombinase | 40 | Recombination efficiency | 25-40% | [7] |
| HAad | Cre recombinase | 40 | Recombination efficiency | Not specified | [7] |
| e3MPH16 | Cre recombinase | 10 | Recombination efficiency | ~40% | [7] |
Signaling Pathways in this compound-Induced Macropinocytosis
While the precise signaling cascade initiated by this compound is an active area of research, the induction of macropinocytosis is known to involve a complex interplay of signaling molecules that regulate actin dynamics and membrane remodeling. The strong dependence on the KCNN4 channel suggests a critical role for calcium signaling.
The following diagram illustrates a proposed signaling pathway for this compound-induced macropinocytosis, integrating the known involvement of KCNN4 and general macropinocytosis signaling components.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced cellular uptake.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of the uptake of fluorescently labeled cargo delivered by this compound.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound peptide
-
Fluorescently labeled cargo (e.g., FITC-dextran, fluorescently tagged protein)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plate or culture dishes
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel to achieve 70-80% confluency on the day of the experiment.
-
Peptide-Cargo Complex Formation: Prepare a stock solution of this compound and the fluorescently labeled cargo. Just before the experiment, mix this compound and the cargo at the desired molar ratio in serum-free medium and incubate for 15-30 minutes at room temperature to allow for complex formation.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the this compound-cargo complexes to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C. Include control wells with cells treated with the fluorescent cargo alone.
-
Cell Harvesting: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove non-internalized complexes.
-
Cell Detachment: Add trypsin-EDTA to the wells and incubate at 37°C until the cells detach.
-
Flow Cytometry Analysis: Resuspend the detached cells in complete medium and transfer to FACS tubes. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) of the cells treated with the this compound-cargo complexes and compare it to the MFI of the control cells.
Protocol 2: Assessment of Endosomal Escape using a Galectin-8-Based Reporter Assay
This protocol qualitatively or semi-quantitatively assesses the endosomal rupture and subsequent cytosolic release of cargo.
Materials:
-
Cells stably or transiently expressing a Galectin-8-fluorescent protein fusion (e.g., Gal8-YFP).
-
This compound peptide and cargo.
-
Confocal microscope.
Procedure:
-
Cell Culture: Culture the Gal8-YFP expressing cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat the cells with the this compound-cargo complex as described in Protocol 1.
-
Live-Cell Imaging: During or after the incubation period, image the cells using a confocal microscope.
-
Analysis: In untreated cells, Gal8-YFP will show a diffuse cytosolic localization. Upon endosomal membrane damage, Galectin-8 will bind to the exposed glycans on the luminal side of the endosome, resulting in the formation of distinct fluorescent puncta. The number and intensity of these puncta can be used as an indicator of endosomal escape.
Protocol 3: Inhibition of Cellular Uptake Pathways
This protocol helps to elucidate the specific endocytic pathways involved in this compound-mediated uptake.
Materials:
-
Cells of interest.
-
This compound peptide and fluorescently labeled cargo.
-
Endocytosis inhibitors (e.g., amiloride (B1667095) for macropinocytosis, cytochalasin D for actin polymerization).
-
Flow cytometer.
Procedure:
-
Pre-treatment with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.
-
Co-treatment: Without washing out the inhibitor, add the this compound-cargo complex to the cells and incubate for the desired time.
-
Analysis: Quantify the cellular uptake of the fluorescent cargo using flow cytometry as described in Protocol 1.
-
Interpretation: A significant reduction in cargo uptake in the presence of a specific inhibitor suggests the involvement of the pathway targeted by that inhibitor.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for studying this compound-induced cellular uptake and the logical relationship between the key mechanistic components.
Conclusion
This compound represents a potent and versatile tool for the intracellular delivery of macromolecules. Its mechanism, centered around the induction of macropinocytosis and subsequent endosomal disruption, is intricately linked to the expression of the KCNN4 potassium channel, highlighting the importance of ion signaling in its activity. This guide provides a foundational understanding of the cellular uptake pathways induced by this compound, along with the necessary experimental frameworks to investigate and harness its potential. Further research into the precise signaling cascades triggered by this compound will undoubtedly refine our understanding and broaden its applications in both basic research and therapeutic development.
References
- 1. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05214E [pubs.rsc.org]
- 4. Rac1-stimulated macropinocytosis enhances Gβγ activation of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Cytosolic Delivery Peptide › PeptaNova [peptanova.de]
- 6. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L17E-Mediated Antibody Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular delivery of antibodies holds immense therapeutic potential, allowing for the modulation of previously "undruggable" intracellular targets. A significant hurdle in this field is the efficient translocation of large, hydrophilic antibody molecules across the cell membrane and their subsequent escape from endosomal compartments. The L17E peptide, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising tool to overcome these barriers. Derived from the spider venom peptide M-lycotoxin, this compound facilitates the cytosolic delivery of macromolecules, including functional antibodies, through a simple co-incubation method, obviating the need for chemical conjugation.[1][2]
These application notes provide a comprehensive overview of the this compound peptide, its mechanism of action, and detailed protocols for its use in antibody delivery.
Mechanism of Action
The this compound peptide employs a dual mechanism to deliver antibodies into the cytoplasm:
-
Induction of Macropinocytosis: this compound interacts with the plasma membrane, inducing membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes.[1] This process engulfs extracellular material, including the co-incubated antibodies, providing an initial route of entry into the cell.
-
Endosomal Disruption: Following macropinocytotic uptake, the this compound peptide, now within the endosomal pathway, preferentially disrupts the negatively charged endosomal membranes over the more neutral plasma membrane.[1] This targeted disruption allows the entrapped antibodies to escape into the cytosol, where they can engage their intracellular targets.
A key regulator of this compound's activity is the intermediate-conductance calcium-activated potassium channel KCa3.1.[3] The interaction of this compound with the cell membrane is thought to trigger an influx of extracellular calcium ions (Ca2+). This rise in intracellular calcium activates KCa3.1, leading to potassium ion (K+) efflux and membrane hyperpolarization. This change in membrane potential is believed to further facilitate the uptake of the this compound peptide and its antibody cargo.
Key Experimental Data
The following tables summarize quantitative data on the efficacy and cytotoxicity of this compound-mediated delivery from various studies.
Table 1: Efficacy of this compound-Mediated Delivery of Various Cargos
| Cargo | Cell Line | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| Ribosome Inactivating Protein (Saporin) | HeLa | 40 | 7 hours | ~80% cell death | [3] |
| Cre Recombinase | HeLa | 40 | 25 hours | EGFP expression initiated | [3] |
| Anti-His6-IgG | HeLa | 40 | 1.5 hours | Successful binding to intracellular target | [3] |
| Anti-GR Antibody | HeLa | 40 | 0.5 hours | Significant inhibition of dexamethasone-induced gene upregulation | [3] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | 5-7 minutes (serum-free) | Substantial GFP production | [4] |
Table 2: Cytotoxicity of this compound Peptide
| Cell Line | Assay | This compound Concentration | Incubation Time | Result | Reference |
| HeLa654 | Tetrazolium-based viability assay | Up to 40 µM | Not specified | No detectable effect on viability | [4] |
Experimental Protocols
Protocol 1: this compound-Mediated Antibody Delivery into Adherent Cells (e.g., HeLa)
This protocol describes the co-incubation method for delivering a fluorescently labeled antibody into HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound peptide stock solution (e.g., 1 mM in sterile water)
-
Fluorescently labeled antibody of interest
-
Phosphate-buffered saline (PBS)
-
96-well imaging plate or chambered cover glass
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed HeLa cells in a 96-well imaging plate or chambered cover glass at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Delivery Complex:
-
On the day of the experiment, prepare the this compound and antibody solution in serum-free medium. For a final this compound concentration of 40 µM and an antibody concentration of 1 µM (example concentrations, may require optimization), dilute the stock solutions accordingly.
-
Gently mix the this compound and antibody solution. Incubation of the complex prior to adding to cells is not typically required.
-
-
Co-incubation:
-
Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound/antibody complex in serum-free medium to the cells.
-
Incubate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the antibody and cell type and should be determined empirically.
-
-
Washing and Recovery:
-
After the incubation period, aspirate the delivery medium and wash the cells three times with pre-warmed PBS to remove extracellular peptide and antibody.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for a desired recovery period (e.g., 1 to 24 hours) to allow for the observation of the antibody's effect.
-
-
Analysis:
-
Visualize the intracellular antibody delivery using a fluorescence microscope. A diffuse cytosolic and/or nuclear fluorescence indicates successful delivery, while a punctate pattern suggests endosomal entrapment.
-
Quantify the delivery efficiency by counting the number of cells with a diffuse fluorescence signal relative to the total number of cells.
-
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to evaluate the cytotoxicity of the this compound peptide.
Materials:
-
Target cell line (e.g., HeLa, HEK293, Jurkat)
-
Complete culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density for the specific cell line. For adherent cells, allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound peptide in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Signaling pathway of this compound-mediated antibody delivery.
Caption: Experimental workflow for this compound-mediated antibody delivery.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-mediated delivery of therapeutic and imaging agents into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Delivery of Cre Recombinase using L17E
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to deliver functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a site-specific DNA recombinase, is a powerful tool for genetic engineering, enabling precise excision, insertion, and translocation of DNA segments flanked by loxP sites. However, its utility is often limited by the efficiency of its delivery into target cells. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, offers a promising solution for the intracellular delivery of macromolecules.[1] This document provides detailed application notes and protocols for the use of this compound to deliver Cre recombinase in vitro.
This compound is a synthetic peptide that facilitates the cytosolic delivery of various cargos, including proteins and antibodies, by a mechanism that involves initial electrostatic interaction with the cell membrane, induction of macropinocytosis, and subsequent disruption of the endosomal membrane to release the cargo into the cytoplasm.[1][2] The efficiency of this compound-mediated delivery has been shown to be correlated with the expression level of the KCa3.1 potassium channel.[1] Studies have demonstrated the successful delivery of active Cre recombinase into cells using this compound, leading to efficient recombination at loxP sites.[1]
Data Presentation
The following tables summarize quantitative data regarding the efficiency and conditions for this compound-mediated Cre recombinase delivery.
Table 1: this compound-Mediated Cre Recombinase Delivery Efficiency
| Parameter | Value | Cell Line(s) | Reference |
| This compound Concentration | 40 µM | HeLa | [1] |
| Cre Recombinase Concentration | 5 µM | Not specified | [1] |
| Recombination Efficiency | 25-40% | Not specified | [1] |
Table 2: General Properties of this compound Peptide
| Property | Description | Reference |
| Type | Attenuated cationic amphiphilic lytic (ACAL) peptide | [1] |
| Mechanism of Action | Induces macropinocytosis and endosomal escape | [1][2] |
| Key Factor for Efficiency | KCa3.1 (KCNN4 gene) expression | [1] |
| Cell Viability | Almost 90% at 40µM for 1-24h | [1] |
Signaling Pathway and Experimental Workflow
This compound-Mediated Protein Delivery Pathway
The following diagram illustrates the proposed mechanism of this compound-mediated intracellular protein delivery.
Caption: this compound-mediated delivery of Cre recombinase.
Experimental Workflow for In Vitro Cre Recombinase Delivery
This diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for this compound-mediated Cre delivery.
Experimental Protocols
Protocol 1: Purification of Recombinant Cre Recombinase
This protocol describes the purification of His-tagged Cre recombinase from E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a His-tagged Cre recombinase expression vector
-
LB Broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose (B213101)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Inoculate a starter culture of transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose and allow it to bind for 1 hour at 4°C with gentle agitation.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged Cre recombinase with 5 column volumes of Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer to remove imidazole.
-
Determine the protein concentration using a Bradford or BCA assay and verify purity by SDS-PAGE.
Protocol 2: this compound-Mediated Delivery of Cre Recombinase into Adherent Cells
This protocol details the delivery of purified Cre recombinase into a reporter cell line.
Materials:
-
Reporter cell line (e.g., HeLa cells with a loxP-flanked reporter gene)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Purified Cre recombinase
-
This compound peptide
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed the reporter cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
On the day of the experiment, wash the cells once with PBS.
-
Prepare the this compound-Cre recombinase complex. In a microcentrifuge tube, dilute the desired amount of Cre recombinase (e.g., to a final concentration of 5 µM) in serum-free medium.
-
In a separate tube, dilute the this compound peptide (e.g., to a final concentration of 40 µM) in serum-free medium.
-
Add the this compound solution to the Cre recombinase solution and mix gently by pipetting. Do not vortex.
-
Incubate the complex at room temperature for 15-20 minutes.
-
Remove the PBS from the cells and add the this compound-Cre complex to each well.
-
Incubate the cells with the complex for 1-4 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the complex-containing medium and replace it with fresh complete cell culture medium.
-
Incubate the cells for an additional 24-72 hours to allow for Cre-mediated recombination and expression of the reporter gene.
Protocol 3: Assessment of Cre Recombinase Activity using a Fluorescent Reporter Assay
This protocol describes how to quantify Cre-mediated recombination using a fluorescent reporter cell line (e.g., a "color-switch" line that switches from red to green fluorescence upon recombination).
Materials:
-
Cells from Protocol 2
-
Fluorescence microscope or flow cytometer
-
PBS
Procedure:
A. Fluorescence Microscopy:
-
After the desired incubation time (24-72 hours), wash the cells twice with PBS.
-
Add fresh PBS or imaging medium to the wells.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the reporter fluorophores (e.g., red and green channels).
-
Capture images of multiple fields of view for each condition.
-
Quantify the recombination efficiency by counting the number of cells expressing the recombined reporter (e.g., green) as a percentage of the total number of cells.
B. Flow Cytometry:
-
After the desired incubation time, wash the cells once with PBS.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Transfer the cells to a flow cytometry tube and wash once with PBS containing 2% FBS.
-
Resuspend the cells in PBS with 2% FBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channels.
-
Gate on the live cell population and determine the percentage of cells positive for the recombined reporter fluorescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recombination Efficiency | Suboptimal this compound or Cre concentration | Perform a dose-response titration for both this compound and Cre recombinase. |
| Low expression of KCa3.1 in the cell line | Screen different cell lines for higher KCa3.1 expression or transfect cells to overexpress KCa3.1. | |
| Inactive Cre recombinase | Verify the activity of the purified Cre recombinase using an in vitro recombination assay. | |
| High Cell Toxicity | This compound concentration is too high | Reduce the concentration of this compound and/or the incubation time. |
| Impurities in the purified Cre recombinase | Ensure high purity of the Cre protein preparation. | |
| Inconsistent Results | Variation in cell confluency | Ensure consistent cell seeding density and confluency at the time of the experiment. |
| Incomplete mixing of this compound and Cre | Mix the complex gently but thoroughly by pipetting. |
References
Application Notes and Protocols for L17E-Mediated Delivery of DNA Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic biomacromolecules into the cytosol of target cells represents a significant hurdle in drug development. DNA nanostructures offer a programmable and biocompatible platform for drug delivery; however, their efficient cellular uptake and endosomal escape remain challenging. The L17E peptide, an attenuated cationic amphiphilic lytic peptide, has emerged as a promising tool to overcome these barriers. This compound facilitates the cellular entry of cargo by inducing macropinocytosis and subsequently promotes endosomal escape by selectively disrupting the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1][2] This document provides detailed application notes and protocols for the functionalization of DNA nanostructures with the this compound peptide and their subsequent delivery into cells.
Mechanism of Action
The this compound peptide enhances the intracellular delivery of DNA nanostructures through a multi-step process. Initially, the cationic nature of this compound is thought to interact with the cell membrane, inducing membrane ruffling and macropinocytosis, a form of endocytosis.[1][2] Once inside the cell and encapsulated within an endosome, the this compound peptide exhibits its pH-sensitive lytic activity. The acidic environment of the late endosome is believed to trigger a conformational change in the this compound peptide, leading to the disruption of the endosomal membrane and the release of the DNA nanostructure into the cytosol.[1] The efficiency of this compound-mediated delivery has been correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1 potassium channel, suggesting a role for membrane potential in this process.[1]
Key Applications
-
Enhanced Cytosolic Delivery: Facilitates the delivery of DNA nanostructures and their associated cargo past the cell membrane and out of the endosome.
-
Broad Applicability: Effective in various cell lines, including HeLa, RAW264.7, and HUVECs.[1]
-
Versatile Cargo Delivery: Can be used to deliver a range of DNA nanostructure shapes and sizes carrying various payloads such as small molecules, proteins, or nucleic acids.
Data Presentation
Table 1: Summary of this compound-Mediated Delivery Parameters and Efficacy
| Cell Line | Cargo | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| HeLa | Exosomes | 40 | 49 h | Enhanced exosome-mediated intracellular delivery. | [1] |
| HeLa | Dexamethasone | 20-40 | 1 h | Enhanced internalization via macropinocytosis and cytoplasmic release. | [1] |
| HeLa | Anti-His6-IgG | 40 | 1.5 h | Successful delivery to the cytoplasm and binding to the intracellular target. | [1] |
| HeLa | Saporin | 40 | 7 h | ~80% cell death compared to ~15% without this compound. | [1] |
| HeLa | Cre recombinase | 40 | 25 h | Initiation of EGFP expression. | [1] |
| RAW264.7 | Tetrahedral DNA Frameworks (TDFs) | Not specified (coating) | 12 h (for OGF delivery) | Enhanced uptake, stability, and endosomal release. | [1] |
| HUVECs | TS5-p45 | 40-80 | Not specified | Suppression of TS5-p45 translocation to the nucleus. | [1] |
Experimental Protocols
Protocol 1: Assembly of Tetrahedral DNA Nanostructures (TDNs)
This protocol describes the self-assembly of DNA tetrahedra from four synthetic oligonucleotides.
Materials:
-
Four unique DNA oligonucleotides designed to form a tetrahedron (e.g., sequences adapted from established protocols).
-
Annealing Buffer (e.g., 1x TAE buffer supplemented with 12.5 mM MgCl2).
-
Nuclease-free water.
-
Thermal cycler.
Procedure:
-
Resuspend the four DNA oligonucleotides in nuclease-free water to a final concentration of 100 µM.
-
In a 0.2 mL PCR tube, mix equimolar amounts of each of the four oligonucleotides to a final concentration of 1 µM in Annealing Buffer.
-
Place the tube in a thermal cycler and run the following program:
-
95°C for 5 minutes (denaturation).
-
Cool down to 25°C over 1 hour (annealing).
-
-
The assembled TDNs can be stored at 4°C.
Quality Control:
-
Analyze the formation of TDNs by running a sample on a 2% agarose (B213101) gel. The assembled tetrahedra should migrate as a distinct band, slower than the individual single-stranded oligonucleotides.
Protocol 2: Functionalization of TDNs with this compound Peptide via Click Chemistry
This protocol describes the covalent attachment of the this compound peptide to a TDN using copper-free click chemistry. This requires one of the DNA strands used to form the tetrahedron to be synthesized with a terminal modification (e.g., a DBCO group) and the this compound peptide to be synthesized with a complementary reactive group (e.g., an azide).
Materials:
-
Assembled TDNs with a DBCO-modified oligonucleotide.
-
Azide-modified this compound peptide.
-
Reaction Buffer (e.g., 1x PBS, pH 7.4).
-
Nuclease-free water.
Procedure:
-
To the solution of assembled TDNs (from Protocol 1), add the azide-modified this compound peptide. A molar excess of the peptide (e.g., 10-fold to 50-fold excess relative to the DBCO-modified strand) is recommended to ensure efficient conjugation.
-
Gently mix the solution by pipetting.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Purify the this compound-TDN conjugates from excess peptide using a suitable method such as size-exclusion chromatography or spin filtration with a molecular weight cutoff that retains the TDN while allowing the smaller peptide to pass through.
Quality Control:
-
Confirm conjugation by running the purified product on a denaturing polyacrylamide gel. The band corresponding to the this compound-conjugated DNA strand should show a shift compared to the unmodified strand.
-
Characterize the final product using techniques like dynamic light scattering (DLS) to assess size and dispersity.
Protocol 3: this compound-TDN Delivery to Cultured Cells
This protocol outlines the procedure for delivering this compound-functionalized TDNs to mammalian cells in culture.
Materials:
-
This compound-TDN conjugates (from Protocol 2).
-
Mammalian cell line of interest (e.g., HeLa cells).
-
Complete cell culture medium.
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescently labeled TDNs (optional, for tracking).
Procedure:
-
Seed the cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.
-
On the day of the experiment, remove the complete culture medium and wash the cells once with PBS.
-
Prepare the this compound-TDN delivery solution by diluting the conjugates in serum-free medium to the desired final concentration (e.g., 10-100 nM of TDNs).
-
Add the this compound-TDN solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the delivery solution and wash the cells twice with PBS.
-
Add fresh complete culture medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled this compound-TDNs.
Materials:
-
Cells treated with fluorescently labeled this compound-TDNs (from Protocol 3).
-
Trypsin-EDTA.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
After the desired incubation time post-delivery, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium to neutralize the trypsin.
-
Centrifuge the cells and resuspend the pellet in ice-cold flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Include untreated cells as a negative control to set the baseline fluorescence.
Protocol 5: Visualization of Intracellular Delivery by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled this compound-TDNs.
Materials:
-
Cells grown on glass coverslips and treated with fluorescently labeled this compound-TDNs (from Protocol 3).
-
Paraformaldehyde (PFA) solution (4% in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
DAPI solution (for nuclear staining).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
After the desired incubation time, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a confocal microscope, capturing images in the channels for the fluorescently labeled TDNs and DAPI.
Mandatory Visualizations
Caption: this compound-mediated delivery of DNA nanostructures.
Caption: Experimental workflow for this compound-TDN delivery.
Caption: this compound interaction with KCNN4 signaling.
References
Application Notes and Protocols for L17E Co-incubation with Cargo
For Researchers, Scientists, and Drug Development Professionals
Introduction
L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the efficient intracellular delivery of a wide range of macromolecular cargo.[1] Derived from M-lycotoxin, this 25-residue peptide facilitates the cytosolic delivery of proteins, antibodies, peptide nucleic acids (PNAs), and DNA nanostructures through a mechanism involving the induction of macropinocytosis and subsequent endosomal disruption.[1][2] These application notes provide a comprehensive guide for utilizing this compound to co-incubate and deliver cargo into live cells, offering detailed protocols, quantitative data, and mechanistic insights to aid in experimental design and execution.
Principle of the Method
The this compound peptide facilitates cargo delivery primarily through a two-step mechanism. Initially, the cationic nature of this compound promotes electrostatic interactions with the cell membrane, leading to membrane ruffling and the induction of macropinocytosis, a form of bulk-phase endocytosis.[3] This process engulfs extracellular fluid containing the cargo of interest into large, irregular vesicles called macropinosomes. Subsequently, the lytic properties of this compound are activated within the acidic environment of the endolysosomal pathway, causing disruption of the vesicle membrane and enabling the release of the cargo into the cytosol.[2][4] The efficiency of this compound-mediated delivery is notably influenced by the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1, suggesting a role for ion flux and membrane potential in the uptake process.[1]
Materials and Reagents
-
Peptide: this compound Cytosolic Delivery Peptide (e.g., PeptaNova GmbH, Cat. No.: 3409-v)[5]
-
Cargo: Protein, antibody, PNA, or other macromolecule of interest.
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HUVECs, RAW264.7).[1]
-
Cell Culture Medium: Appropriate complete growth medium and serum-free medium for the chosen cell line.
-
Buffers: Phosphate-buffered saline (PBS), Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Reagents for Analysis:
-
Fluorescently labeled cargo or secondary antibodies for microscopy or flow cytometry.
-
Cell viability assay (e.g., MTT, CellTiter-Glo).[6]
-
Lysis buffer for western blotting or other downstream analysis.
-
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
-
Fluorescence microscope or flow cytometer.
-
Plate reader for viability assays.
-
Experimental Protocols
General Co-incubation Protocol for Protein Cargo Delivery
This protocol provides a general framework for the co-incubation of this compound with a protein cargo for delivery into adherent mammalian cells. Optimization of this compound and cargo concentrations, as well as incubation times, may be necessary for specific cell lines and cargo types.
Step 1: Cell Seeding
-
The day before the experiment, seed the desired cell line onto appropriate culture vessels (e.g., 96-well plates for viability assays, chambered cover glasses for microscopy, or larger flasks for biochemical assays).
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery, aiming for 70-80% confluency on the day of the experiment.
Step 2: Preparation of this compound-Cargo Complex
-
On the day of the experiment, prepare a stock solution of this compound peptide in sterile water or a suitable buffer.
-
Dilute the this compound stock solution and the cargo solution to their final desired concentrations in serum-free cell culture medium. A typical starting concentration for this compound is 20-40 µM.[1]
-
Gently mix the this compound and cargo solutions. No covalent conjugation is required; the delivery relies on co-incubation.[7]
Step 3: Co-incubation
-
Aspirate the complete growth medium from the cultured cells and wash once with pre-warmed PBS.
-
Add the this compound-cargo complex solution prepared in serum-free medium to the cells.
-
Incubate the cells with the complex for a period ranging from 30 minutes to 4 hours at 37°C.[1] Shorter incubation times (e.g., 1 hour) are often sufficient to observe delivery.
Step 4: Post-incubation and Analysis
-
After the incubation period, aspirate the this compound-cargo complex solution.
-
Wash the cells three times with PBS to remove any remaining extracellular peptide and cargo.
-
Add fresh, pre-warmed complete growth medium to the cells.
-
Allow the cells to recover for a desired period (e.g., 1 to 24 hours) before analysis.[8]
-
Analyze the cells for cargo delivery and cell viability using appropriate methods:
-
Fluorescence Microscopy: Visualize the subcellular localization of fluorescently labeled cargo.
-
Flow Cytometry: Quantify the percentage of cells that have internalized the cargo.
-
Western Blotting: Detect the presence of the delivered protein in cell lysates.
-
Functional Assays: Assess the biological activity of the delivered cargo (e.g., enzyme activity, induction of apoptosis).
-
Cell Viability Assay: Determine the cytotoxicity of the this compound-cargo complex. This compound has been shown to have low cytotoxicity at effective concentrations.[1]
-
Co-incubation Protocol for Peptide Nucleic Acid (PNA) Delivery
This protocol is adapted for the delivery of PNAs using this compound co-incubation, based on a GFP splicing correction assay.[1]
Step 1: Cell Seeding
-
Seed HeLa654 cells (engineered with a splicing-defective GFP gene) in a suitable format for analysis (e.g., 96-well plate).
-
Incubate overnight to allow for attachment.
Step 2: Preparation of this compound-PNA Complex
-
Prepare solutions of this compound and PNA654 (designed to correct the GFP splicing) in serum-free medium.
-
Typical concentrations for co-treatment are in the low micromolar range for the PNA and this compound.[1]
Step 3: Co-incubation
-
Wash the cells with PBS.
-
Add the this compound-PNA mixture to the cells.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
Step 4: Analysis
-
After incubation, replace the treatment medium with fresh complete medium.
-
Incubate the cells for an additional 24-48 hours to allow for GFP expression.
-
Quantify GFP expression using fluorescence microscopy or flow cytometry to determine the efficiency of PNA delivery and function.[1]
Data Presentation
The following tables summarize quantitative data from various studies on this compound-mediated cargo delivery.
Table 1: this compound Concentration and Incubation Times for Various Cargos and Cell Lines
| Cargo | Cell Line | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| Dextran | HUVECs | 20-40 | 1 hour | Enhanced internalization and cytoplasmic release | [1] |
| Tetrahedral DNA Frameworks (TDFs) | RAW264.7 | Not specified | Not specified | Enhanced uptake and endosomal release | [1] |
| Saporin (Ribosome Inactivating Protein) | HeLa | 40 | 7 hours | ~80% cell death (vs. ~15% without this compound) | [1] |
| Cre Recombinase | HeLa | 40 | 25 hours | Initiation of EGFP expression | [1] |
| Anti-His6-IgG | HeLa | 40 | 1.5 hours | Successful binding to intracellular target | [1] |
| Anti-GR Antibody | HeLa | 40 | 0.5 hours | Inhibition of Dexamethasone-induced gene expression | [1] |
| Exosomes | HeLa | 40 | 49 hours | Enhanced efficacy of exosome-mediated delivery | [1] |
| Ubiquitin | HeLa | 40 | 10 minutes | Cytosolic access and functional incorporation | [8] |
| Peptide Nucleic Acid (PNA) | HeLa654 | ≥5 | 4 hours | >90% of cells successfully transfected | [1] |
Table 2: Cell Viability after this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration | Medium Condition | Cell Viability | Reference |
| Not specified | 40 | 1 hour | Serum-free | ~90% | [1] |
| Not specified | 40 | 24 hours | Serum-supplemented | ~90% | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for this compound-mediated cargo delivery.
Signaling Pathway
Caption: this compound signaling cascade for cargo delivery.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential signaling during macropinocytosis in response to M-CSF and PMA in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY6D-induced macropinocytosis as a survival mechanism of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Interaction between Annexin A2 and Keratin 17: EVIDENCE FOR RECIPROCAL REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium-sensing receptors signal constitutive macropinocytosis and facilitate the uptake of NOD2 ligands in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
L17E Peptide: Application Notes and Protocols for Optimal Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from M-lycotoxin, designed for the efficient cytosolic delivery of a variety of macromolecules, including proteins, antibodies, and DNA nanostructures.[1] This peptide facilitates the intracellular delivery of cargo by inducing macropinocytosis and promoting endosomal escape.[1][2][3] The mechanism of action involves a preferential disruption of the negatively charged endosomal membranes over the more neutral plasma membrane, allowing the release of cargo into the cytoplasm.[3] The delivery efficiency of this compound is also correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][4]
Data Presentation: this compound Concentration for Protein Delivery
The optimal concentration of this compound for protein delivery can vary depending on the cell type, the cargo protein, and the desired outcome. The following table summarizes effective concentrations of this compound used in various published experiments.
| Cell Line | Cargo | This compound Concentration (µM) | Incubation Time | Outcome |
| HeLa | Saporin (ribosome-inactivating protein) | 40 | 7 hours | ~80% cell death (compared to ~15% without this compound)[1] |
| HeLa | Cre Recombinase | 40 | 25 hours | Initiation of EGFP expression[1] |
| HeLa | Anti-His6-IgG | 40 | 1.5 hours | Successful binding to intracellular target[1] |
| HeLa | Exosomes | 40 | 49 hours | Enhanced efficacy of exosome-mediated intracellular delivery[1] |
| HeLa | Dextran | 20-40 | 1 hour | Enhanced internalization via macropinocytosis and cytoplasmic release[1] |
| HUVECs | TS5-p45 | 40-80 | Not Specified | Suppression of TS5-p45 translocation to the nucleus[1] |
| HUVECs | TS5-p45 | 50-100 | 25 hours | Elimination of pro-apoptotic activity[1] |
| RAW264.7 | Tetrahedral DNA frameworks (TDFs) | Not Specified | Not Specified | Efficient endosomal release of TDFs[1] |
Signaling Pathway and Delivery Mechanism
The intracellular delivery mediated by this compound involves a multi-step process that begins with the interaction of the peptide with the cell membrane and culminates in the release of the cargo into the cytoplasm.
Caption: this compound delivery mechanism workflow.
Experimental Protocols
The following are generalized protocols for the intracellular delivery of proteins using this compound, based on published methodologies. Researchers should optimize these protocols for their specific cell type and cargo protein.
Protocol 1: General Protein Delivery into Adherent Cells (e.g., HeLa)
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide stock solution (e.g., 1 mM in sterile water or buffer)
-
Cargo protein stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed adherent cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Delivery Complex:
-
On the day of the experiment, dilute the this compound peptide stock solution and the cargo protein stock solution to the desired final concentrations in serum-free medium. A common starting concentration for this compound is 40 µM.
-
Gently mix the diluted this compound and cargo protein. No pre-incubation is typically required.
-
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound/cargo protein mixture (prepared in serum-free medium) to the cells.
-
-
Incubation: Incubate the cells with the delivery complex for a duration optimized for the specific cargo and cell line (e.g., 1-4 hours).
-
Recovery:
-
Aspirate the delivery complex mixture.
-
Wash the cells once with PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Analysis: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the biological effect of the delivered protein to manifest. Analyze the cells using the appropriate method (e.g., fluorescence microscopy for fluorescent proteins, western blot, or functional assays).
Caption: Experimental workflow for protein delivery.
Protocol 2: Optimization of this compound Concentration
To determine the optimal this compound concentration for a new cell line or cargo protein, a dose-response experiment is recommended.
Materials:
-
Same as Protocol 1
-
Cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Concentration Gradient: Prepare a series of this compound/cargo protein complexes with a fixed cargo concentration and varying this compound concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM). Include a control with cargo protein only (0 µM this compound).
-
Cell Treatment and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Parallel Viability Assay: In a parallel plate, treat cells with the same this compound concentration gradient but without the cargo protein to assess the cytotoxicity of this compound alone. Perform a cell viability assay at the end of the incubation period.
-
Analysis: After the recovery period (Protocol 1, step 6), analyze the efficiency of protein delivery for each this compound concentration.
-
Optimal Concentration Selection: Choose the lowest this compound concentration that provides the highest delivery efficiency with minimal cytotoxicity. A cell viability of over 90% is generally considered good.[1]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Delivery Efficiency | This compound concentration is too low. | Increase the this compound concentration. Perform a dose-response optimization. |
| Incubation time is too short. | Increase the incubation time with the this compound/cargo complex. | |
| Low expression of KCNN4 in the cell line. | Screen different cell lines for higher delivery efficiency.[1][4] | |
| High Cell Toxicity | This compound concentration is too high. | Decrease the this compound concentration. Perform a dose-response optimization and a parallel cytotoxicity assay. |
| Prolonged incubation in serum-free medium. | Minimize the incubation time in serum-free medium. | |
| Inconsistent Results | Cell confluency varies between experiments. | Ensure consistent cell seeding density and confluency at the time of the experiment. |
| This compound or cargo protein degradation. | Ensure proper storage of this compound and cargo protein stock solutions. |
Conclusion
The this compound peptide is a valuable tool for the intracellular delivery of proteins and other macromolecules for research and therapeutic development. Optimal delivery is achieved by carefully titrating the this compound concentration to maximize delivery efficiency while minimizing cytotoxicity. The provided protocols offer a starting point for utilizing this compound, and further optimization is encouraged for specific experimental systems.
References
Applications of L17E in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L17E is a cationic amphiphilic lytic peptide that has emerged as a valuable tool in cancer cell line research, primarily for the intracellular delivery of macromolecules.[1] Its ability to disrupt endosomal membranes facilitates the release of therapeutic and research molecules into the cytoplasm, overcoming a significant barrier in drug and gene delivery. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Principle of Action
This compound is an attenuated cationic amphiphilic lytic (ACAL) peptide. Its mechanism of action involves an initial electrostatic interaction with the cell membrane, followed by insertion and cleavage of the membrane structure. This process promotes the cellular uptake of macromolecules through the induction of micropinocytosis.[1] Crucially, this compound is particularly effective at disrupting the endosomal membrane, which allows for the efficient escape of delivered cargo into the cytoplasm, preventing lysosomal degradation.[1] The efficiency of this compound-mediated delivery has been correlated with the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[1]
Applications in Cancer Cell Line Research
The primary application of this compound in oncology research is as a vehicle for the intracellular delivery of various payloads to cancer cells.
Delivery of Pro-Apoptotic Proteins
This compound can be utilized to deliver cytotoxic proteins that can induce apoptosis in cancer cells. A key example is the delivery of Saporin, a ribosome-inactivating protein.
-
Application: Inducing cell death in cancer cell lines for screening potential therapeutic agents.
-
Example: In HeLa cells, co-treatment with this compound significantly enhances the cytotoxic effect of Saporin.[1]
Antibody Delivery for Intracellular Targeting
This compound facilitates the delivery of antibodies to target intracellular antigens, enabling the modulation of intracellular signaling pathways.
-
Application: Functional studies of intracellular proteins and validation of intracellular drug targets.
-
Example: this compound has been used to deliver an anti-GR (glucocorticoid receptor) antibody into HeLa cells to inhibit the upregulation of the MT1E gene.[1]
Delivery of Nucleic Acids and DNA Nanostructures
This compound is effective in delivering genetic material and complex DNA structures for therapeutic or research purposes.
-
Application: Gene therapy research, delivery of antisense oligonucleotides, and targeted delivery of therapeutic nanostructures.
-
Example: this compound has been shown to enable the cellular delivery of Peptide Nucleic Acids (PNAs) for corrective splicing of mRNA in HeLa cells.[2][3] It has also been used to coat tetrahedral DNA frameworks (TDFs) for efficient endosomal release in RAW264.7 cells.[1]
Enhancement of Exosome-Mediated Delivery
This compound can be used to improve the efficacy of exosome-based delivery systems.
-
Application: Improving the delivery of therapeutic cargo encapsulated within exosomes.
-
Example: In HeLa cells, this compound treatment enhanced the efficacy of exosome-mediated intracellular delivery.[1]
Quantitative Data Summary
| Application | Cell Line | This compound Concentration | Cargo | Incubation Time | Result | Reference |
| Protein Delivery | HeLa | 40 µM | Saporin | 7 h | ~80% cell death | [1] |
| Antibody Delivery | HeLa | 40 µM | Anti-GR antibody | 0.5 h | Significant inhibition of MT1E gene upregulation | [1] |
| Pro-apoptotic Activity Elimination | HUVEC | 50-100 µM | TS5-p45 | 25 h | Elimination of pro-apoptotic activity | [1] |
| Cell Viability | HeLa | 40 µM | - | 24 h (serum) | ~90% cell viability | [1] |
| PNA Delivery (Co-treatment) | HeLa | low µM | PNA | - | Robust corrective splicing | [2][3] |
| DNA Nanostructure Delivery | RAW264.7 | - | This compound-coated TDFs | - | Efficient endosomal release | [1] |
Experimental Protocols
Protocol 1: this compound-Mediated Delivery of a Pro-Apoptotic Protein (Saporin) in HeLa Cells
Objective: To induce apoptosis in HeLa cells by delivering Saporin using this compound.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound peptide
-
Saporin protein
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Preparation of this compound/Saporin Complex:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare a stock solution of Saporin in PBS.
-
On the day of the experiment, dilute this compound and Saporin in serum-free DMEM to the desired final concentrations (e.g., this compound at 40 µM and Saporin at a concentration determined by titration).
-
Mix the diluted this compound and Saporin and incubate at room temperature for 30 minutes to allow complex formation.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound/Saporin complex to the wells. Include controls: untreated cells, cells treated with this compound only, and cells treated with Saporin only.
-
Incubate for 4 hours at 37°C.
-
-
Post-Treatment:
-
Remove the treatment medium and replace it with fresh complete culture medium (DMEM with 10% FBS).
-
Incubate for an additional 48-72 hours.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of cell death.
-
Protocol 2: this compound-Mediated Delivery of an Antibody for Intracellular Targeting
Objective: To deliver a functional antibody into the cytoplasm of cancer cells to modulate a specific intracellular pathway.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Appropriate culture medium
-
This compound peptide
-
Antibody of interest (e.g., anti-GR antibody)
-
24-well plates
-
PBS
-
Reagents for downstream analysis (e.g., qPCR for gene expression, Western blot for protein levels)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Preparation of this compound/Antibody Complex:
-
Prepare stock solutions of this compound and the antibody.
-
Dilute this compound and the antibody in serum-free medium to the desired final concentrations (e.g., this compound at 40 µM).
-
Mix and incubate at room temperature for 30 minutes.
-
-
Cell Treatment:
-
Wash the cells with PBS.
-
Add the this compound/antibody complex to the cells and incubate for 1-4 hours at 37°C.
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS and lyse them for downstream analysis.
-
For gene expression analysis, extract RNA and perform RT-qPCR.
-
For protein analysis, prepare cell lysates for Western blotting.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated intracellular delivery.
Caption: Workflow for assessing this compound-mediated protein delivery.
Caption: this compound-Saporin induced apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05214E [pubs.rsc.org]
Application Notes and Protocols for L17E-Mediated Peptide Nucleic Acid (PNA) Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, offering high binding affinity and specificity to complementary DNA and RNA sequences. Their resistance to enzymatic degradation makes them promising candidates for antisense therapeutics. However, the cellular uptake of PNAs is notoriously inefficient, limiting their therapeutic potential. The endosomolytic peptide L17E has emerged as a highly effective vehicle for delivering PNAs into cells.[1][2]
This compound is a derivative of the spider venom peptide M-lycotoxin and facilitates the cytosolic delivery of cargo by inducing macropinocytosis and subsequent endosomal escape.[1] These application notes provide detailed protocols for utilizing this compound for PNA delivery through two primary methods: co-treatment and covalent conjugation. The provided methodologies are based on a robust GFP-based corrective splicing assay in HeLa cells.[1][3]
Mechanism of this compound-Mediated PNA Delivery
This compound facilitates the cellular uptake of PNAs through a multi-step process. Initially, the cationic nature of this compound is thought to promote interaction with the cell membrane, inducing membrane ruffling and macropinocytosis, a form of endocytosis. This process engulfs the this compound peptide and the PNA cargo into large intracellular vesicles called macropinosomes. As the macropinosome matures and acidifies, the this compound peptide undergoes a conformational change, allowing it to disrupt the endosomal membrane. This endosomolytic activity releases the PNA into the cytoplasm, where it can reach its target nucleic acid sequence in the nucleus or cytosol.
Caption: Figure 1: Proposed Mechanism of this compound-Mediated PNA Delivery.
Data Presentation
The efficacy of this compound in delivering a splice-correcting PNA was quantified using a HeLa cell line (HeLa 654) that expresses a GFP pre-mRNA with a splicing defect.[3] Successful PNA delivery corrects the splicing and results in GFP expression, which can be measured by flow cytometry.
| Treatment Method | This compound Concentration (µM) | PNA Concentration (µM) | % GFP Positive Cells | Fold Increase in GFP Expression | Citation |
| Co-treatment | 40 | 15 | >90% | 23 | [1][4] |
| Co-treatment | 40 | 30 | >90% | 23 | [1][4] |
| Conjugation (this compound-PNA) | - | 10 (in serum-free media) | ~95% | 32 | [4] |
| Conjugation (this compound-PNA) | - | 20 (in complete media) | ~95% | 32 | [4] |
Table 1: Efficacy of this compound-Mediated PNA Delivery in HeLa 654 Cells.
| Parameter | This compound | L17ER4 | R10 | Citation |
| Fold Increase in GFP (Co-treatment) | 23 | 27 | Modest | [1][4] |
| Fold Increase in GFP (Conjugation) | 32 | 37 | Marked Enhancement over PNA alone | [4] |
Table 2: Comparison of this compound with other delivery peptides.
Experimental Protocols
General Cell Culture and Maintenance of HeLa 654 Cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Protocol 1: PNA Delivery via Co-treatment with this compound
This protocol describes the delivery of a PNA into HeLa 654 cells by simple co-incubation with the this compound peptide.
Materials:
-
HeLa 654 cells
-
Complete culture medium
-
Serum-free DMEM
-
This compound peptide stock solution (e.g., 1 mM in sterile water)
-
PNA stock solution (e.g., 1 mM in sterile water)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HeLa 654 cells in a 24-well plate at a density of 1.75 x 10^5 cells per well in complete culture medium.[5] Incubate overnight.
-
Preparation of Treatment Solution:
-
In a sterile microcentrifuge tube, dilute the this compound peptide stock solution in serum-free DMEM to a final concentration of 40 µM.
-
In a separate tube, dilute the PNA stock solution in serum-free DMEM to the desired final concentration (e.g., 1-30 µM).
-
Mix the this compound and PNA solutions together.
-
-
Cell Treatment:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the this compound/PNA mixture to the cells.
-
Incubate for 4 hours at 37°C.[5]
-
-
Recovery:
-
Aspirate the treatment solution.
-
Add complete culture medium to the cells.
-
Incubate for an additional 20-44 hours to allow for splicing correction and GFP expression.[5]
-
-
Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.
Protocol 2: PNA Delivery using this compound-PNA Conjugates
This protocol involves the use of a pre-formed covalent conjugate of this compound and the PNA.
Materials:
-
HeLa 654 cells
-
Complete culture medium
-
Serum-free DMEM
-
This compound-PNA conjugate stock solution
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HeLa 654 cells as described in Protocol 1.
-
Preparation of Treatment Solution: Dilute the this compound-PNA conjugate stock solution to the desired final concentration (e.g., 5-20 µM) in either serum-free DMEM or complete medium.
-
Cell Treatment:
-
Recovery:
-
Aspirate the treatment solution and wash the cells with PBS.
-
Add fresh complete culture medium.
-
Incubate for 20-44 hours.
-
-
Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.
Protocol 3: Quantification of PNA Delivery by Flow Cytometry
This protocol details the analysis of GFP expression in HeLa 654 cells following PNA delivery.
Materials:
-
Treated and untreated HeLa 654 cells
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining (Optional for Viability): If viability analysis is required, resuspend the cell pellet in a buffer containing a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Collect data on forward scatter (FSC), side scatter (SSC), and GFP fluorescence (typically in the FL1 channel).
-
Gate on the live cell population based on FSC, SSC, and viability dye exclusion (if used).
-
Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) of the GFP-positive population.
-
Protocol 4: Cell Viability Assessment (MTT Assay)
It is crucial to assess the cytotoxicity of this compound and this compound-PNA conjugates. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HeLa cells
-
This compound or this compound-PNA conjugate
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or this compound-PNA conjugate for the desired duration (e.g., 4-24 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow for this compound-Mediated PNA Delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved cell-penetrating peptide–PNA conjugates for splicing redirection in HeLa cells and exon skipping in mdx mouse muscle - PMC [pmc.ncbi.nlm.nih.gov]
L17E-Mediated Delivery in Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of macromolecules into primary cells presents a significant challenge in biomedical research and therapeutic development. Primary cells, being non-immortalized and often sensitive, are notoriously difficult to transfect with traditional methods, which can induce toxicity and alter cell physiology. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising tool for the efficient and minimally invasive intracellular delivery of a wide range of biologically active molecules.[1][2] Derived from the spider venom peptide M-lycotoxin, this compound facilitates the cytosolic delivery of cargo by inducing macropinocytosis and subsequently disrupting endosomal membranes, ensuring the release of molecules into the cytoplasm where they can exert their biological function.[3][4][5]
These application notes provide a comprehensive overview of this compound-mediated delivery, including its mechanism of action, key applications, and detailed protocols for its use in primary cell cultures.
Mechanism of Action
This compound-mediated delivery is a multi-step process that leverages the peptide's unique biophysical properties to overcome cellular barriers. The primary mechanism involves:
-
Induction of Macropinocytosis: this compound interacts with the plasma membrane, inducing membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes.[1][4][6] This process allows for the bulk uptake of extracellular cargo.
-
Endosomal Escape: Following internalization, this compound's lytic activity is preferentially directed towards the negatively charged endosomal membranes over the more neutral plasma membrane.[5] This selective disruption of the endosomal membrane facilitates the release of the co-administered cargo into the cytoplasm, avoiding lysosomal degradation.[3][4]
The efficiency of this compound-mediated delivery has been correlated with the expression of the calcium-activated potassium channel KCa3.1 (encoded by the KCNN4 gene).[1] Activation of this channel appears to play a role in the cellular uptake process.[2]
Caption: Signaling pathway of this compound-mediated cargo delivery into a primary cell.
Applications in Primary Cell Cultures
This compound is a versatile tool for the delivery of a wide array of macromolecules into primary cells, which are often challenging to transfect using conventional methods. Key applications include:
-
Protein and Antibody Delivery: this compound has been successfully used to deliver functional proteins, such as Cre recombinase and Saporin, as well as antibodies, into the cytoplasm of cells.[1][4][5] This enables the study of intracellular protein function, the manipulation of cellular pathways, and the labeling of specific intracellular targets in primary cells like neurons and immune cells.
-
Nucleic Acid Delivery: The peptide facilitates the delivery of nucleic acids, including DNA nanostructures and Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA.[1][3] This is particularly valuable for gene editing applications and antisense therapies in primary cells.
-
Drug Development and Screening: this compound provides a platform for delivering potential therapeutic agents to their intracellular sites of action in more biologically relevant primary cell models.
Quantitative Data Summary
The following table summarizes key quantitative data from studies using this compound for macromolecule delivery. Note that these experiments were primarily conducted in cell lines, but the data provide a valuable reference for optimizing protocols for primary cells.
| Cell Line | Cargo | This compound Concentration (µM) | Incubation Time | Delivery Efficiency / Outcome | Cell Viability | Reference |
| HeLa | Saporin | 40 | 7 h | ~80% cell death | Not specified | [1] |
| HeLa | Cre Recombinase | 40 | 25 h | EGFP expression initiated | Not specified | [1] |
| HeLa | Anti-His6-IgG | 40 | 1.5 h | Successful binding to intracellular target | Not specified | [1] |
| HeLa | Exosomes | 40 | 49 h | Enhanced intracellular delivery | Not specified | [1] |
| HeLa | Dextran | 20-40 | 1 h | Enhanced internalization | Not specified | [1] |
| RAW264.7 | Tetrahedral DNA Frameworks (TDFs) | Not specified | Not specified | Efficient endosomal release | Not specified | [1] |
| HeLa | General | 40 | 1 h (serum-free) or 24 h (serum) | Not applicable | ~90% | [1] |
| HeLa654 | Peptide Nucleic Acid (PNA) | 40 | Not specified | >90% of cells successfully transfected | No detectable effect on viability | [3] |
Experimental Protocols
General Considerations for Primary Cells
-
Optimization is Key: The optimal this compound concentration, cargo concentration, and incubation time will vary depending on the primary cell type and the specific cargo being delivered. It is crucial to perform a dose-response titration for both this compound and the cargo to determine the best balance between delivery efficiency and cell viability.
-
Cell Health: Ensure primary cells are healthy and in a logarithmic growth phase before treatment. Stressed or unhealthy cells will have lower delivery efficiency and higher mortality.
-
Serum Concentration: this compound can be used in the presence of serum, but its efficiency may be affected. Initial optimization experiments can be performed in serum-free or low-serum media, with a subsequent transition to complete medium.[1]
Protocol: this compound-Mediated Delivery of a Protein Cargo into Primary Neurons
This protocol provides a general framework for delivering a fluorescently labeled protein into primary neuron cultures.
Materials:
-
Primary neuron culture (e.g., cortical or hippocampal neurons)
-
This compound peptide stock solution (e.g., 1 mM in sterile water or PBS)
-
Fluorescently labeled protein cargo (e.g., FITC-BSA)
-
Serum-free culture medium (e.g., Neurobasal medium)
-
Complete culture medium (e.g., Neurobasal medium with B27 supplement)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Experimental Workflow:
Caption: General experimental workflow for this compound-mediated cargo delivery.
Procedure:
-
Cell Preparation:
-
Plate primary neurons at the desired density and allow them to adhere and mature for the appropriate duration (e.g., 7-14 days in vitro).
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed complete medium.
-
-
Preparation of this compound/Cargo Complex (perform for each condition):
-
Important: Prepare the complex immediately before adding to the cells.
-
In a sterile microcentrifuge tube, dilute the protein cargo to the desired final concentration in serum-free medium.
-
Add the this compound stock solution to the diluted cargo to achieve the desired final this compound concentration (e.g., starting with a range of 10-40 µM).
-
Gently mix by pipetting. Do not vortex.
-
Incubate the complex at room temperature for 10-15 minutes.
-
-
Incubation:
-
Carefully add the this compound/cargo complex dropwise to the primary neuron culture.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the medium containing the this compound/cargo complex.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Analysis:
-
Delivery Efficiency: At a suitable time point post-incubation (e.g., 24 hours), visualize the intracellular delivery of the fluorescently labeled protein using a fluorescence microscope. Quantify the percentage of fluorescently positive cells.
-
Cell Viability: Assess cell viability using a standard method such as a Live/Dead assay or by morphological assessment (e.g., looking for signs of neurite degeneration or pyknotic nuclei).
-
Troubleshooting
-
Low Delivery Efficiency:
-
Increase the concentration of this compound and/or the cargo.
-
Increase the incubation time.
-
Ensure the this compound/cargo complex is freshly prepared.
-
Optimize the serum concentration in the medium during incubation.
-
-
High Cell Toxicity:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Ensure the primary cells are healthy before starting the experiment.
-
Conclusion
This compound represents a significant advancement in the field of intracellular delivery, particularly for sensitive primary cell cultures. Its unique mechanism of action, combining macropinocytosis induction with preferential endosomal membrane lysis, allows for the efficient and safe delivery of a wide range of macromolecules. By following the provided protocols and optimizing conditions for specific primary cell types, researchers can leverage the power of this compound to advance their studies in basic biology, drug discovery, and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 5. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L17E-Mediated Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L17E for intracellular cargo delivery.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the intracellular delivery of various macromolecules, including proteins, antibodies, and DNA nanostructures.[1] Its mechanism of action involves:
-
Electrostatic Interaction: this compound interacts with the negatively charged cell membrane.
-
Membrane Perturbation & Macropinocytosis: This interaction induces membrane ruffling and promotes cellular uptake of the this compound/cargo complex via macropinocytosis.[1][2]
-
Endosomal Escape: this compound preferentially disrupts the negatively charged endosomal membrane, facilitating the release of the cargo into the cytoplasm.[2]
The efficiency of this compound-mediated delivery is notably correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1 calcium-activated potassium channel.[1][3]
Q2: What are the common applications of this compound-mediated delivery?
A2: this compound is a versatile tool for delivering a variety of cargo molecules into the cytoplasm of living cells. Common applications include:
-
Delivery of functional proteins and enzymes (e.g., Cre recombinase, Saporin).[1][2]
-
Intracellular delivery of antibodies for targeting cytosolic proteins.[1][2]
-
Delivery of nucleic acid-based molecules, such as peptide nucleic acids (PNAs) and DNA nanostructures.[4]
-
Enhancing the efficacy of exosome-mediated intracellular delivery.[1]
Q3: What is the difference between co-treatment and covalent conjugation with this compound?
A3:
-
Co-treatment: This is a simple and common method where this compound is mixed with the cargo molecule in solution and then added to the cells. This method is straightforward and avoids chemical modification of the cargo.[4]
-
Covalent Conjugation: In this approach, the this compound peptide is chemically linked to the cargo molecule. While requiring more complex preparation, conjugation can be more effective, especially in the presence of serum, as it prevents the dissociation of the peptide from the cargo.[4]
Q4: Is this compound cytotoxic?
A4: this compound is an "attenuated" lytic peptide, meaning its cytotoxicity is reduced compared to its parent molecule, M-lycotoxin.[2] However, like many cell-penetrating peptides, it can exhibit cytotoxicity at higher concentrations. For example, this compound at a concentration of 40µM has been shown to maintain approximately 90% cell viability in HeLa cells after 1 hour of treatment in serum-free medium or 24 hours in serum-supplemented medium.[1] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions.
II. Troubleshooting Guide: Low Delivery Efficiency
This guide addresses common issues related to low this compound-mediated delivery efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable cargo in the cytoplasm | Suboptimal this compound Concentration | Perform a dose-response titration of this compound (e.g., 10 µM, 20 µM, 40 µM) to find the optimal concentration for your cell line and cargo. High concentrations can be cytotoxic, while low concentrations may be inefficient.[5] |
| Low KCNN4 (KCa3.1) Expression in the Target Cell Line | The efficiency of this compound is strongly correlated with the expression of the KCNN4 gene.[3] Screen different cell lines to find one with higher KCNN4 expression. If you must use a specific cell line, consider transiently overexpressing KCNN4. | |
| High Expression of Membrane Repair Proteins | Proteins like annexin (B1180172) A2 can negatively regulate this compound activity by repairing the perturbed membrane.[6] If suspected, you could try to transiently knockdown the expression of such proteins, though this may have other cellular effects. | |
| Inappropriate this compound-to-Cargo Ratio | The molar ratio of this compound to your cargo is critical. Empirically determine the optimal ratio by testing several ratios in a pilot experiment. | |
| Presence of Serum | Serum proteins can interact with this compound and the cargo, potentially reducing delivery efficiency in co-treatment protocols.[4] Consider performing the initial incubation in serum-free medium, followed by the addition of serum-containing medium for longer incubation periods. Alternatively, covalent conjugation of this compound to the cargo can improve efficiency in the presence of serum.[4] | |
| High Cell Death Observed | This compound Concentration is Too High | Reduce the concentration of this compound used. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your cell line. |
| Prolonged Incubation Time | Decrease the incubation time of the this compound/cargo complex with the cells. An initial short incubation (e.g., 1-4 hours) in serum-free medium is often sufficient. | |
| Inconsistent Results Between Experiments | Variability in Cell Health and Confluency | Ensure that cells are healthy, actively dividing, and at a consistent confluency (typically 70-80%) at the time of the experiment. |
| Inconsistent Reagent Preparation | Prepare fresh solutions of this compound and cargo for each experiment. Ensure thorough mixing of the this compound and cargo before adding to the cells. |
III. Quantitative Data Summary
The following tables summarize quantitative data on this compound delivery efficiency and cytotoxicity from various studies.
Table 1: this compound Delivery Efficiency for Various Cargos
| Cell Line | Cargo | This compound Conc. (µM) | Incubation Time | Efficiency Metric | Result |
| HeLa | Saporin | 40 | 7 h | Cell Death | ~80% |
| HeLa | Cre Recombinase | 40 | 25 h | EGFP Expression | Successful delivery and recombination |
| HeLa | Anti-His6-IgG | 40 | 1.5 h | Cytosolic Binding | Successful delivery to the cytoplasm |
| RAW264.7 | Tetrahedral DNA Frameworks (TDFs) | Not specified (coating) | Not specified | Uptake Efficiency | Substantially enhanced |
| HeLa pLuc705 | PNA705 (for splice correction) | 1-5 | 4 h | Luciferase Expression | Significant splice correction |
Table 2: this compound Cytotoxicity
| Cell Line | This compound Conc. (µM) | Incubation Time | Medium Condition | Cell Viability |
| HeLa | 40 | 1 h | Serum-free | ~90% |
| HeLa | 40 | 24 h | Serum-supplemented | ~90% |
IV. Experimental Protocols
A. General Protocol for this compound-Mediated Protein Delivery (Co-treatment)
-
Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well plate) to reach 70-80% confluency on the day of the experiment.
-
Preparation of this compound/Cargo Complex:
-
Dilute the stock solution of this compound peptide and the cargo protein separately in serum-free medium (e.g., Opti-MEM).
-
Mix the diluted this compound and cargo solutions at the desired molar ratio and gently pipette to mix.
-
Incubate the complex at room temperature for 15-30 minutes.
-
-
Cell Treatment:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Remove the PBS and add the this compound/cargo complex solution to the cells.
-
Incubate the cells at 37°C for 1-4 hours.
-
-
Post-treatment:
-
Remove the treatment solution and wash the cells with PBS.
-
Add fresh, complete (serum-containing) culture medium.
-
Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.
-
B. Protocol for Assessing Cell Viability using MTT Assay
-
Cell Treatment: Following the this compound delivery protocol, treat cells in a 96-well plate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
V. Visualizations
Signaling Pathway and Delivery Mechanism
Caption: this compound-mediated cargo delivery pathway.
Experimental Workflow
Caption: General experimental workflow for this compound-mediated delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting L17E cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding L17E cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the intracellular delivery of various macromolecules, including proteins and antibodies.[1] Its mechanism of action involves an initial electrostatic interaction with the negatively charged cell membrane, leading to the peptide's insertion and transient membrane disruption.[1] This process facilitates the release of co-administered cargo from endosomes into the cytoplasm. This compound is also known to induce macropinocytosis, further aiding the uptake of macromolecules.[1]
Q2: Is this compound expected to be cytotoxic?
A2: Generally, no. This compound has been designed and attenuated to exhibit low cytotoxicity at effective working concentrations.[2] Studies have shown high cell viability, with some reporting nearly 90% viability in cell lines treated with 40 µM this compound for up to 24 hours.[1] Another study using a tetrazolium-based assay found no detectable effect on the viability of HeLa654 cells at the concentrations tested.[2]
Q3: Can the cargo delivered by this compound be the source of cytotoxicity?
A3: Yes, this is a critical consideration. The observed cytotoxicity may not be due to this compound itself, but rather the bioactive cargo you are delivering.[3][4] For example, when this compound is used to deliver a pro-apoptotic protein like Saporin, a significant increase in cell death is the intended outcome.[1] It is essential to have a control group of cells treated with the cargo alone to assess its intrinsic toxicity.
Q4: Does the cytotoxicity of this compound vary between different cell lines?
A4: Yes, the efficiency and potential for cytotoxicity of this compound can be cell-line dependent. The expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1, has been strongly correlated with the efficiency of this compound-mediated delivery.[1] Cell lines with higher KCNN4 expression may exhibit more efficient uptake and, potentially, greater sensitivity. Additionally, cellular factors like the expression of membrane repair proteins, such as annexin (B1180172) A2, can negatively regulate this compound's activity.[5]
Q5: Can the concentration of this compound influence cytotoxicity?
A5: Yes, as with most cell-penetrating peptides, higher concentrations are more likely to lead to cytotoxicity. While this compound is designed for low toxicity, exceeding the recommended concentration range can lead to increased membrane disruption and off-target effects. It is crucial to perform a dose-response curve to determine the optimal this compound concentration that provides efficient delivery with minimal impact on cell viability for your specific cell line and cargo.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consult the following guide for potential causes and solutions.
Summary of this compound Cytotoxicity Data
The following table summarizes publicly available data on this compound's effect on cell viability.
| Cell Line | This compound Concentration (µM) | Incubation Time | Assay | Result | Reference |
| Various | 40 | 1-24 hours | Not Specified | ~90% cell viability | [1] |
| HeLa654 | Not specified | Not specified | Tetrazolium-based | No detectable effect on viability | [2] |
| HUVECs | 50-100 | 25 hours | Not Specified | Eliminates pro-apoptotic activity of co-delivered cargo (implies cell viability) | [1] |
Issue 1: High Cell Death Observed in this compound-Treated Cells
Potential Cause 1: Intrinsic Toxicity of the Cargo
-
Troubleshooting Step: Run parallel experiments with the following controls:
-
Cells treated with this compound alone.
-
Cells treated with your cargo molecule alone.
-
Untreated cells (negative control).
-
Cells treated with a known cytotoxic agent (positive control for your assay).
-
-
Expected Outcome: If cells treated with the cargo alone show similar levels of cytotoxicity to the this compound + cargo group, the toxicity is likely due to your cargo.
Potential Cause 2: this compound Concentration is Too High
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM) while keeping the cargo concentration constant.
-
Expected Outcome: You should observe a concentration-dependent effect on cytotoxicity, allowing you to identify an optimal concentration with high delivery efficiency and low toxicity.
Potential Cause 3: Prolonged Exposure to this compound
-
Troubleshooting Step: this compound-mediated delivery is often rapid. Reduce the incubation time of the this compound/cargo complex with your cells. For example, try 1, 2, and 4-hour incubation times before replacing the medium.
-
Expected Outcome: Shorter incubation times may reduce cytotoxicity while still allowing for sufficient cargo delivery.
Potential Cause 4: Cell Line Sensitivity
-
Troubleshooting Step: If possible, test this compound-mediated delivery in a different cell line known to be less sensitive. You can also perform qPCR to assess the relative expression of KCNN4 in your cell line compared to a reference cell line like HeLa.
-
Expected Outcome: A different cell line may show lower cytotoxicity. High KCNN4 expression could correlate with higher sensitivity.
Issue 2: Inconsistent or Artefactual Cytotoxicity Results
Potential Cause 1: Interference with Cytotoxicity Assay
-
Troubleshooting Step: Some peptides and compounds can interfere with common colorimetric or fluorometric cytotoxicity assays.
-
For MTT/XTT assays: Run a cell-free control by adding this compound and your cargo to the culture medium without cells, then perform the assay. This will determine if the components directly react with the tetrazolium salt.
-
For LDH assays: Run a cell-free control by incubating this compound and your cargo with purified LDH enzyme to see if they inhibit its activity.
-
-
Expected Outcome: No change in signal in the cell-free controls indicates no direct interference. If interference is observed, consider using a different cytotoxicity assay (e.g., a dye-exclusion method like Trypan Blue or a fluorescence-based live/dead stain).
Potential Cause 2: Serum Components in Media
-
Troubleshooting Step: The presence of serum can sometimes affect the activity and aggregation state of peptides. Compare results obtained in serum-free and serum-containing media.
-
Expected Outcome: This will help determine if serum components are influencing the observed cytotoxicity.
Visualizing Potential Cell Death Pathways
While this compound is not designed to induce apoptosis, understanding the major cell death pathways is crucial for troubleshooting unexpected cytotoxicity. Below are generalized diagrams of apoptosis and a potential membrane disruption pathway.
Caption: Generalized Apoptosis Signaling Pathways.
Caption: Potential Necrotic Cell Death via Membrane Disruption.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound and cargo solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound and/or cargo. Include appropriate controls (untreated, this compound alone, cargo alone).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 24, or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Assay for Cytotoxicity
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Serum-free cell culture medium
-
This compound and cargo solution
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (usually included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing the test compounds. Set up the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the compounds.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer (as per kit instructions) 30 minutes before the end of the experiment.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values from the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
This compound and cargo solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or cargo for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge all cells and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing L17E Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the L17E peptide for efficient intracellular delivery of macromolecules. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to optimize your this compound-mediated delivery experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based delivery experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low delivery efficiency in a new cell line. | Low expression of KCNN4: The efficiency of this compound is strongly correlated with the expression of the KCNN4 gene, which encodes the potassium channel KCa3.1.[1] | 1. Screen Cell Lines: If possible, screen several cell lines for KCNN4 expression and choose one with higher endogenous levels. 2. Genetic Overexpression: Consider transiently or stably overexpressing KCNN4 in your target cell line. |
| High variability in delivery efficiency between experiments or even within the same cell population. | High expression of Annexin A2: Annexin A2 is a membrane repair protein that can counteract the membrane-permeabilizing effect of this compound, thus reducing delivery efficiency.[2][3] Heterogeneity in cell population: Even within a single cell line, there can be cell-to-cell variability in the expression of factors like KCNN4 and Annexin A2.[2] | 1. Inhibit Annexin A2: If feasible for your experimental system, consider using siRNA to knockdown Annexin A2 expression or explore pharmacological inhibitors. 2. Cell Sorting: For critical experiments, you could potentially sort cells based on a marker correlated with high uptake to enrich for a more responsive population. |
| High cytotoxicity observed after this compound treatment. | This compound concentration is too high: While this compound is an "attenuated" lytic peptide, high concentrations can lead to excessive membrane damage and cell death. Prolonged incubation time: Extended exposure to this compound can increase cytotoxicity. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal this compound concentration that balances delivery efficiency and cell viability for your specific cell type. Start with a range of 20-80 µM.[1] 2. Reduce Incubation Time: Shorten the incubation period of the this compound/cargo complex with the cells. Incubation times as short as 1-2 hours have been shown to be effective.[1] 3. Use Serum-Containing Medium: For longer incubation periods (up to 24 hours), the presence of serum can help maintain cell viability.[1] |
| Delivered cargo appears to be trapped in vesicles/punctate structures rather than diffusely localized in the cytosol. | Inefficient endosomal escape: While this compound is designed to lyse late endosomes, this process may be incomplete in some cells or under certain conditions. | 1. Optimize this compound Concentration: A higher concentration of this compound (while monitoring cytotoxicity) may enhance endosomal disruption. 2. Modify this compound: Consider using this compound analogs with enhanced endosomolytic properties, such as L17ER4, which includes a tetra-arginine tag. 3. Co-treatment with Endosomolytic Agents: Although this compound is itself endosomolytic, in challenging cases, combination with other agents that facilitate endosomal escape could be explored, though this would require significant optimization. |
| Inconsistent results with large macromolecular cargo. | Aggregation of this compound/cargo complex: Large cargo molecules may be more prone to aggregation when complexed with this compound, leading to inefficient uptake. | 1. Optimize Formulation: Experiment with different ratios of this compound to cargo and different buffer conditions to minimize aggregation. 2. Dimerized this compound Analogs: Consider using dimerized versions of this compound, which have been shown to improve the delivery of larger molecules like antibodies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated delivery?
A1: this compound facilitates the intracellular delivery of macromolecules through a multi-step process. It interacts electrostatically with the cell membrane, inducing macropinocytosis for cellular uptake. Subsequently, within the acidic environment of late endosomes, this compound disrupts the endosomal membrane, allowing the cargo to escape into the cytosol.[1]
Q2: How does the expression of the KCNN4 gene affect this compound delivery efficiency?
A2: The KCNN4 gene encodes the calcium-activated potassium channel KCa3.1. The activity of this compound is strongly correlated with the expression level of KCNN4.[1] It is believed that the function of this channel is important for the membrane-destabilizing effects of this compound. Therefore, cells with higher KCNN4 expression are generally more susceptible to this compound-mediated delivery.
Q3: Can this compound be used to deliver any type of macromolecule?
A3: this compound has been successfully used to deliver a variety of macromolecules, including proteins, antibodies, and DNA nanostructures.[1] However, the efficiency may vary depending on the size, charge, and other physicochemical properties of the cargo. Optimization of the this compound-to-cargo ratio is recommended for each new macromolecule.
Q4: Is this compound toxic to cells?
A4: this compound is an attenuated lytic peptide, meaning its lytic activity is reduced compared to its parent compounds. However, like most cell-penetrating peptides, it can exhibit cytotoxicity at high concentrations or with prolonged exposure. For instance, at 40µM, this compound shows approximately 90% cell viability in HeLa cells after 1 hour in serum-free media or 24 hours in serum-supplemented media.[1] It is crucial to perform a cytotoxicity assay to determine the optimal working concentration for your specific cell type and experimental conditions.
Q5: Can this compound delivery efficiency be improved?
A5: Yes, several strategies can be employed to enhance this compound delivery. These include:
-
Dimerization: Dimerizing this compound or its analogs can improve the delivery of certain cargoes.
-
Chemical Modification: Adding a tetra-arginine tag to create L17ER4 has been shown to enhance delivery efficiency.
-
Combined Delivery Systems: this compound can be used in conjunction with other components, such as nuclear localization signals, to direct the cargo to specific subcellular compartments after cytosolic entry.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: this compound Delivery Efficiency in HeLa Cells
| Cargo | This compound Concentration | Incubation Time | Result |
| Saporin (ribosome-inactivating protein) | 40 µM | 7 hours | ~80% cell death (vs. ~15% without this compound)[1] |
| Cre recombinase | 40 µM | 25 hours | Initiation of EGFP expression[1] |
| Anti-His6-IgG | 40 µM | 1.5 hours | Successful binding to intracellular target[1] |
| Exosomes | 40 µM | 49 hours | Enhanced efficacy of exosome-mediated delivery[1] |
Table 2: this compound Cytotoxicity in HeLa Cells
| This compound Concentration | Incubation Time | Medium | Cell Viability |
| 40 µM | 1 hour | Serum-free | ~90%[1] |
| 40 µM | 24 hours | Serum-supplemented | ~90%[1] |
Experimental Protocols
General Protocol for this compound-Mediated Protein Delivery
This protocol provides a general framework for delivering a fluorescently labeled protein into cultured mammalian cells using this compound.
Materials:
-
Target cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound peptide stock solution (e.g., 1 mM in sterile water or PBS)
-
Fluorescently labeled protein of interest
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: The day before the experiment, seed your target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound/Protein Complex:
-
On the day of the experiment, dilute the this compound stock solution and the fluorescently labeled protein to the desired final concentrations in serum-free medium. A common starting concentration for this compound is 40 µM. The optimal protein concentration will depend on the specific protein and experimental goals.
-
Gently mix the this compound and protein solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the this compound/protein complex solution to the cells.
-
Incubate the cells at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
After incubation, aspirate the this compound/protein complex solution and wash the cells 2-3 times with PBS to remove any extracellular complexes.
-
Add fresh complete medium to the cells.
-
Visualize the intracellular delivery of the fluorescently labeled protein using a fluorescence microscope.
-
Controls:
-
Negative Control 1 (Protein only): Treat cells with the fluorescently labeled protein in serum-free medium without this compound to assess baseline uptake.
-
Negative Control 2 (this compound only): Treat cells with this compound in serum-free medium without the protein to assess any background fluorescence or autofluorescence induced by the peptide.
-
Positive Control (if available): Use a well-characterized cell-penetrating peptide known to work in your cell line to deliver the same protein.
Cytotoxicity Assay Protocol
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT or similar viability assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound peptide
-
96-well cell culture plates
-
MTT reagent (or similar viability assay reagent)
-
Solubilization solution (e.g., DMSO or SDS solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (serum-free or serum-containing, depending on your delivery protocol).
-
Aspirate the medium from the cells and add the different concentrations of this compound. Include a "no this compound" control.
-
Incubate for the same duration as your planned delivery experiment.
-
-
Viability Assay:
-
After the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the "no this compound" control.
-
Plot the cell viability against the this compound concentration to determine the cytotoxic profile.
-
Visualizations
This compound Delivery Workflow
Caption: Workflow of this compound-mediated macromolecule delivery into the cytosol.
Factors Influencing this compound Delivery Efficiency
Caption: Key factors that positively and negatively regulate this compound delivery efficiency.
References
Technical Support Center: Cell Viability Assays for L17E Treatment
Welcome to the technical support center for researchers utilizing L17E treatment in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide. Its primary mechanism involves inserting into and disrupting cellular membranes through electrostatic interactions. This action is often utilized for the intracellular delivery of macromolecules. The efficiency of this compound's activity is correlated with the expression of the KCa3.1 potassium channel and involves inducing micropinocytosis.[1]
Q2: Is this compound expected to be cytotoxic?
A2: At concentrations typically used for macromolecule delivery (e.g., 40 µM), this compound has been shown to have minimal cytotoxic effects, with cell viability remaining around 90%.[1] However, at higher concentrations, its lytic nature can lead to decreased cell viability. Additionally, modifications such as dimerization of the this compound peptide have been shown to increase its cytotoxicity.[2] Lytic peptides, in general, can induce either necrosis (at high concentrations) or apoptosis (at lower concentrations).[3]
Q3: Which cell viability assay is recommended for this compound treatment?
A3: The choice of assay depends on the experimental question.
-
For assessing membrane integrity: Lactate dehydrogenase (LDH) release assays are suitable as they directly measure plasma membrane disruption, a primary effect of lytic peptides.
-
For metabolic activity: Tetrazolium-based assays (MTT, MTS, WST-1) or resazurin (B115843) reduction assays can be used, but require careful controls for potential interference.
-
For intracellular ATP levels: ATP-based luminescent assays (e.g., CellTiter-Glo®) are highly sensitive but can be affected by treatments that alter cellular metabolism or ATP production.
It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of this compound's effects.
Q4: Can this compound interfere with common cell viability assays?
A4: Yes, as a cationic and potentially membrane-disrupting peptide, this compound could interfere with certain assays. Potential interferences include:
-
Direct reduction of tetrazolium salts: Peptides with reducing properties could directly convert MTT, MTS, or WST-1 to formazan (B1609692), leading to a false-positive signal for cell viability.
-
Alteration of mitochondrial function: Since this compound can disrupt membranes, it may affect mitochondrial membrane potential and function, which would directly impact the readout of tetrazolium-based assays.[4]
-
Interaction with assay reagents: The peptide might interact with assay components, such as luciferase in ATP-based assays, leading to signal quenching or enhancement.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in tetrazolium assays (MTT, MTS, WST-1) | This compound peptide may be directly reducing the tetrazolium salt. | Perform a cell-free control by adding this compound to the assay medium without cells and measuring the absorbance. If a signal is detected, consider using an alternative assay (e.g., LDH release or a non-reducing viability indicator). |
| Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Ensure proper aseptic technique. | |
| Inconsistent or non-reproducible results | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| This compound peptide instability or aggregation in culture medium. | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation. Consider the use of low-protein-binding labware. | |
| Unexpectedly high cell viability at high this compound concentrations | Interference with the assay readout (as described above). | Run appropriate cell-free and vehicle controls. Confirm results with an orthogonal assay measuring a different viability parameter. |
| The chosen assay endpoint is not sensitive to the mechanism of cell death induced by this compound at the tested time point. | Perform a time-course experiment to determine the optimal time for detecting cytotoxicity. Consider that lytic peptides can cause rapid necrosis or delayed apoptosis. | |
| Low signal or no dose-dependent effect | The concentration range of this compound is not appropriate for the cell line being tested. | Perform a broad-range dose-response experiment to identify the cytotoxic concentration range for your specific cell line. |
| The cell seeding density is too low or too high. | Optimize the cell number per well to ensure the assay readout is within the linear range. | |
| The incubation time with this compound is too short. | Increase the incubation time to allow for the cytotoxic effects to manifest. |
Experimental Protocols
General Protocol for Tetrazolium-Based Cell Viability Assays (MTT, MTS, WST-1) with this compound Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of Reagent:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until formazan crystals are fully dissolved.
-
MTS/WST-1: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Controls:
-
Vehicle Control: Cells treated with the same vehicle used to dissolve this compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Media Blank: Wells containing only cell culture medium and the assay reagent.
-
This compound Interference Control: Wells containing this compound in cell-free medium with the assay reagent.
-
General Protocol for ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) with this compound Treatment
-
Cell Seeding and Treatment: Follow steps 1-3 from the tetrazolium assay protocol. Use opaque-walled plates suitable for luminescence measurements.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Controls: Include the same controls as in the tetrazolium assay, with the this compound interference control consisting of this compound in cell-free medium with a known concentration of ATP and the assay reagent.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment in Different Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | % Viability (Mean ± SD) |
| HeLa | MTT | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95 ± 4.8 | ||
| 50 | 88 ± 6.1 | ||
| 100 | 62 ± 7.3 | ||
| 200 | 35 ± 5.9 | ||
| A549 | MTS | 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98 ± 3.9 | ||
| 50 | 92 ± 5.3 | ||
| 100 | 75 ± 6.8 | ||
| 200 | 48 ± 6.2 | ||
| Jurkat | CellTiter-Glo® | 0 (Vehicle) | 100 ± 6.8 |
| 10 | 92 ± 7.1 | ||
| 50 | 81 ± 8.0 | ||
| 100 | 55 ± 9.2 | ||
| 200 | 28 ± 7.5 |
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for cell viability assays.
Caption: Logical troubleshooting flow for this compound viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-dependent differential induction of necrosis or apoptosis by HIV-1 lytic peptide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
L17E peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the L17E peptide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized this compound peptide?
A1: Lyophilized this compound peptide should be stored at -20°C for short-to-medium-term storage or at -80°C for long-term preservation to ensure maximum stability.[1][2] It is crucial to protect the peptide from moisture and light by keeping it in a tightly sealed vial, preferably with a desiccant.[1][2]
Q2: How should I prepare and store this compound peptide stock solutions?
A2: To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[2][3] Dissolve the peptide in sterile, nuclease-free water.[4] If solubility is an issue, consider using a small amount of an appropriate solvent based on the peptide's properties before diluting with an aqueous buffer. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.[1][4][5]
Q3: What are the common degradation pathways for this compound and other peptides?
A3: Peptides like this compound are susceptible to several degradation pathways, including:
-
Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation.[1]
-
Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often accelerated at extreme pH and temperature.[6][7] Aspartic acid (Asp) residues are particularly susceptible to hydrolysis.[8]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation.[8]
-
Aggregation: Peptides can self-associate to form aggregates, which can be influenced by factors like concentration, pH, and temperature.[9]
Q4: Can this compound be used in the presence of serum?
A4: Yes, studies have shown that this compound can be effective in the presence of serum. In some cases, the presence of serum has been shown to potentiate the intracellular delivery of cargo by this compound.[10] this compound has demonstrated high cell viability when used in serum-supplemented medium for up to 24 hours.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low peptide activity or inconsistent results | Peptide degradation due to improper storage or handling. | - Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot peptide solutions to avoid multiple freeze-thaw cycles.[4] - Use fresh aliquots for each experiment. - Confirm the purity and integrity of your peptide stock using HPLC or Mass Spectrometry. |
| Inaccurate peptide concentration. | - Perform accurate quantification of the peptide stock solution. Amino acid analysis is a precise method for determining peptide concentration.[11] | |
| Peptide precipitation or aggregation in solution | The peptide concentration is too high. | - Prepare a more dilute stock solution. |
| The pH of the solution is at the isoelectric point (pI) of the peptide. | - Adjust the pH of the buffer to be at least one unit away from the pI.[5] | |
| Hydrophobic interactions. | - For peptides with significant hydrophobicity, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer. | |
| Difficulty dissolving lyophilized peptide | Peptide has formed a gel-like substance due to hygroscopicity. | - This can happen with some peptides and does not necessarily indicate degradation. Proceed with the recommended solubilization protocol. |
| Incorrect solvent. | - For basic peptides, try dissolving in a small amount of 0.1% acetic acid before adding buffer.[5] - For acidic peptides, try 0.1% ammonium (B1175870) hydroxide.[5] - Always start with a small amount of the peptide to test solubility before dissolving the entire stock.[5] | |
| High cellular toxicity | Peptide concentration is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type. This compound has been shown to have high cell viability at concentrations up to 40µM in some cell lines.[4] |
| Contamination of the peptide solution. | - Prepare solutions using sterile, endotoxin-free water and reagents. - Filter-sterilize the final peptide solution using a 0.22 µm filter.[4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Short to Medium-term | Protect from light and moisture.[1] |
| -80°C | Long-term (Years) | Store in a tightly sealed container with a desiccant.[1] | |
| Stock Solution | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles.[4] |
| -80°C | Up to 6 months[4] | Use sterile, nuclease-free water for reconstitution.[4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature for 15-20 minutes. This prevents moisture from the air from condensing inside the vial.[2][3]
-
Solvent Addition: Add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Assessment of this compound Peptide Stability by RP-HPLC
This protocol provides a general method for assessing peptide stability.
-
Sample Preparation:
-
Prepare a solution of this compound peptide at a known concentration (e.g., 1 mg/mL) in the buffer or solution of interest.
-
Incubate the solution under the desired stress conditions (e.g., elevated temperature, different pH values).
-
At specified time points, withdraw an aliquot of the sample.
-
-
RP-HPLC Analysis:
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Simplified signaling pathway of this compound-mediated cargo delivery.
Caption: General experimental workflow for this compound-mediated cargo delivery.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 7. veeprho.com [veeprho.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to L17E Delivery
Welcome to the technical support center for L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the cytosolic delivery of macromolecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that facilitates the delivery of macromolecules, such as antibodies, proteins, and DNA nanostructures, into the cytoplasm of living cells.[1][2] It is thought to function by transiently and selectively disrupting the plasma membrane, a process influenced by the cell's membrane potential.[3] this compound can also induce macropinocytosis, an endocytic pathway, to promote the uptake of macromolecules.[1][2]
Q2: I am observing low delivery efficiency with this compound. What are the possible causes and solutions?
A2: Low delivery efficiency of this compound can be attributed to several factors, primarily related to the cell type and its specific protein expression profile.
-
Low KCNN4 (KCa3.1) Expression: The efficiency of this compound-mediated delivery is strongly correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][2][3] Cells with low KCNN4 expression, such as T24 cells, have been shown to have minimal intracellular delivery efficiency.[4]
-
Solution: Before starting your experiments, we recommend verifying the KCNN4 expression levels in your target cell line. If the expression is low, consider using a different cell line with higher KCNN4 expression or exploring alternative delivery methods.
-
-
High Annexin A2 Expression: Annexin A2, a membrane repair protein, has been identified as a negative regulator of this compound-mediated delivery.[4][5] this compound-insensitive cells have been found to have higher levels of Annexin A2.[5] Annexin A2 is recruited to the plasma membrane at sites of this compound-induced permeabilization, where it promotes membrane sealing, thus counteracting the delivery mechanism.[4][5]
-
Solution: If you suspect high Annexin A2 expression is hindering your delivery efficiency, you can perform an siRNA-mediated knockdown of Annexin A2. This has been shown to significantly increase delivery efficiency, even in cell lines with low KCNN4 expression.[4]
-
-
Suboptimal Concentration and Incubation Time: The concentration of this compound and the incubation time are critical parameters that need to be optimized for each cell line and cargo molecule.
-
Solution: We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. Please refer to the quantitative data summary table for reported effective concentrations and incubation times.
-
Q3: Is this compound cytotoxic? How can I minimize cell death in my experiments?
A3: this compound has been designed as an "attenuated" lytic peptide to minimize cytotoxicity. However, at high concentrations or with prolonged incubation times, some cell death may occur.
-
Concentration and Incubation Time: Studies have shown that at a concentration of 40µM, this compound exhibits almost 90% cell viability in HeLa cells when treated for 1 hour in serum-free medium or for 24 hours in serum-supplemented medium.[2]
-
Dimerization and Analogs: Dimerization of this compound has been shown to increase cytotoxicity.[6] However, dimers of the this compound analog, this compound/Q21E, have been developed to provide comparable delivery efficiency at lower, less toxic concentrations.[6]
-
Monitoring Cell Viability: We recommend performing a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your delivery experiments to monitor for any potential cytotoxic effects.
Q4: How does this compound compare to conventional cell-penetrating peptides (CPPs)?
A4: this compound and conventional CPPs utilize distinct mechanisms for intracellular delivery, which also implicates different cellular resistance pathways.
-
Mechanism of Entry: this compound primarily acts by transiently disrupting the plasma membrane, although it can also induce macropinocytosis.[1][2][3] Many conventional CPPs rely on endocytosis, leading to entrapment in endosomes, which then requires an endosomal escape mechanism.
-
Resistance Mechanisms: Resistance to this compound is primarily mediated by the membrane repair protein Annexin A2.[4][5] In contrast, the endosomal sorting complex required for transport (ESCRT) machinery is a key factor in suppressing the cytosolic translocation of conventional CPPs, but it does not appear to affect this compound-mediated delivery.[5]
Troubleshooting Guides
Guide 1: Low Delivery Efficiency
This guide provides a step-by-step approach to troubleshooting low delivery efficiency of your macromolecule of interest using this compound.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Role of Annexin A2 in L17E Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with L17E-mediated intracellular delivery, with a specific focus on the inhibitory role of Annexin A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for intracellular delivery?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from spider venom peptide M-lycotoxin, designed to deliver macromolecules like proteins and antibodies into the cell cytoplasm.[1][2] Its primary mechanism involves transiently increasing plasma membrane permeability.[1] this compound interacts with the cell membrane, inducing macropinocytosis and creating pores that allow co-administered cargo to enter the cytosol.[2][3][4] The efficiency of this process is also linked to the activation of the KCa3.1 potassium channel, which is triggered by an influx of extracellular Ca²⁺ following the peptide's interaction with the cell membrane.[1]
Q2: What is Annexin A2 and what are its primary cellular functions?
A2: Annexin A2 (ANXA2) is a calcium-dependent phospholipid-binding protein involved in a wide range of cellular processes.[5][6] It plays significant roles in membrane trafficking, including endocytosis and exocytosis, ion channel conductance, and linking the F-actin cytoskeleton to the plasma membrane.[5][7] Crucially, Annexin A2 is a key protein in the cell's membrane repair machinery, where it is recruited to sites of membrane damage to help reseal them.[1][8]
Q3: What is the scientifically established role of Annexin A2 in this compound-mediated delivery?
A3: Scientific studies have identified Annexin A2 as a negative regulator of this compound-mediated cytosolic delivery.[1] When this compound permeabilizes the plasma membrane, it triggers a Ca²⁺ influx. This influx not only facilitates this compound's delivery mechanism but also activates Annexin A2, which then moves to the site of damage and initiates membrane repair.[1] This repair process actively seals the membrane pores created by this compound, thereby inhibiting the entry of the cargo into the cytosol and reducing overall delivery efficiency.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based experiments and provides potential causes and solutions related to Annexin A2.
Problem: Low or inconsistent intracellular delivery efficiency with this compound.
| Possible Cause | Troubleshooting/Validation Steps | Proposed Solution |
| High expression of Annexin A2 in the target cell line. | 1. Western Blot Analysis: Compare the expression level of Annexin A2 in your target cells to a cell line with known high this compound sensitivity (if available). 2. Proteomic Analysis: If performing broader characterization, comparative proteomic analysis of membrane fractions can reveal Annexin A2 abundance. Studies have shown this compound-insensitive cells have higher levels of membrane-associated Annexin A2.[1][9] | Annexin A2 Knockdown: Use siRNA or shRNA to transiently or stably reduce the expression of Annexin A2. Knockdown of Annexin A2 has been shown to significantly increase the efficiency of this compound-mediated delivery.[1] |
| Heterogeneity within a single cell line. | Cell Sorting & Analysis: It has been observed that even within a single cell line, there can be populations of this compound-sensitive and this compound-insensitive cells.[1][9] If possible, sort cells based on delivery efficiency (e.g., using a fluorescent cargo) and analyze Annexin A2 expression in each population. | Clonal Selection: If feasible for your experimental goals, consider isolating and using a clonal population of cells that demonstrates higher sensitivity to this compound. |
| Ca²⁺-mediated effects are suboptimal. | Calcium Chelation (for investigation only): Treating cells with a Ca²⁺ chelator like BAPTA-AM can help investigate the dual role of calcium. However, this is complex as it may inhibit both the desired KCa3.1 activation and the undesired Annexin A2-mediated repair.[1] | Modulation of Annexin A2 Expression: Directly targeting Annexin A2 expression is a more specific approach than altering general calcium signaling to improve this compound delivery. |
This compound Delivery and Annexin A2-Mediated Inhibition Pathway
The following diagram illustrates the dual signaling pathways initiated by this compound's interaction with the cell membrane.
Caption: this compound peptide interaction with the plasma membrane leads to both cargo delivery and its inhibition.
Supporting Data
Quantitative Impact of Annexin A2 on this compound Delivery
The following tables summarize key quantitative data from studies investigating the relationship between Annexin A2 and this compound delivery efficiency.
Table 1: Comparison of this compound-Sensitive (Positive) vs. This compound-Insensitive (Negative) HeLa Cells
| Cell Population | Relative Annexin A2 Abundance (Membrane Fraction) | This compound-Mediated Delivery Efficiency | Reference |
| This compound-Insensitive (Negative) | ~1.4 times higher than positive cells | Baseline | [1] |
| This compound-Sensitive (Positive) | Lower than negative cells | 5-10% higher than negative cells | [1] |
Table 2: Effect of Annexin A2 Knockdown on this compound-Mediated Delivery
| Cell Line | Treatment | Outcome on Delivery Efficiency | Reference |
| HeLa | Annexin A2 Knockdown | Slight but significant increase | [1] |
| T24 (low KCNN4 expression) | Annexin A2 Knockdown | Significant increase | [1] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Annexin A2
This protocol provides a general framework for reducing Annexin A2 expression to enhance this compound delivery. Optimization is required for specific cell lines and reagents.
Materials:
-
Target cells
-
Validated siRNA targeting Annexin A2 (ANXA2)
-
Non-targeting (scramble) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western Blot analysis (lysis buffer, antibodies)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either ANXA2-targeting or scramble control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 6-8 hours, the medium can be replaced with fresh complete growth medium.
-
Continue to incubate the cells for 48-72 hours to allow for protein knockdown.
-
-
Validation of Knockdown:
-
After the incubation period, lyse a subset of cells from each condition (untreated, scramble control, ANXA2 siRNA).
-
Perform Western Blot analysis using a primary antibody against Annexin A2 to confirm a significant reduction in protein levels compared to controls. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
-
This compound Delivery Experiment: Once knockdown is confirmed, proceed with your this compound-mediated cargo delivery experiment on the remaining cells.
Workflow for Investigating Annexin A2's Role
Caption: Experimental workflow to confirm the inhibitory effect of Annexin A2 on this compound delivery.
Protocol 2: Cellular Uptake Assay for this compound Delivery (Fluorescence Microscopy)
This protocol describes a method to visualize and semi-quantify the intracellular delivery of a fluorescently labeled cargo molecule.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound peptide
-
Fluorescently labeled cargo (e.g., FITC-Dextran, Alexa Fluor 488-IgG)
-
Serum-free medium (e.g., DMEM or HBSS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on sterile glass coverslips in a 24-well plate to achieve ~80% confluency on the day of the experiment.
-
Treatment:
-
Prepare a solution of this compound (e.g., 40 µM final concentration) and your fluorescent cargo (e.g., 10 µM FITC-Dextran) in serum-free medium.[3]
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the this compound/cargo solution to the cells. Include a control well with cargo only (no this compound).
-
Incubate for the desired time (e.g., 1 hour) at 37°C.[3]
-
-
Washing:
-
To stop the uptake, place the plate on ice and aspirate the treatment solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular cargo.
-
-
Fixation:
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Add the nuclear counterstain solution (e.g., DAPI at 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Image the slides using a fluorescence microscope. Use appropriate filter sets for your fluorophore (e.g., FITC/Alexa 488) and the nuclear stain (DAPI/Hoechst).
-
-
Analysis:
-
Qualitatively assess delivery by observing the intracellular fluorescence pattern. Successful cytosolic delivery will show a diffuse signal throughout the cytoplasm, whereas endosomal entrapment will appear as distinct puncta.
-
Quantify the percentage of cells showing a diffuse cytosolic signal to compare efficiency between different conditions (e.g., with and without Annexin A2 knockdown).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin A2 Heterotetramer: Structure and Function | MDPI [mdpi.com]
- 6. Annexin A2: Its Molecular Regulation and Cellular Expression in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin A2 System in Human Biology: Cell Surface and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the membrane repair protein annexin-A2 prevents tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
L17E Peptide Preparation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the preparation and handling of the L17E peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary application?
A1: this compound is a cationic amphiphilic lytic peptide. Its primary application is to facilitate the intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and DNA nanostructures.[1][2][3] It functions by interacting with the cell membrane, inducing macropinocytosis, and disrupting endosomal membranes to allow the cargo to escape into the cytosol.[1][4][5]
Q2: What are the physical and chemical properties of the this compound peptide?
A2: The this compound peptide has the following properties:
-
Sequence: Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2[1]
-
Molecular Weight: 2859.42 g/mol [1]
-
Appearance: White to off-white solid[1]
-
Solubility: Soluble in water at ≥ 100 mg/mL (34.97 mM).[1]
Q3: How should lyophilized this compound peptide be stored?
A3: For long-term stability, lyophilized this compound peptide should be stored in a sealed container, away from moisture. Recommended storage temperatures are:
-
-80°C for up to 2 years
-
-20°C for up to 1 year[1]
Q4: What is the recommended procedure for dissolving this compound peptide?
A4: Due to its high solubility in water, the recommended solvent for this compound is sterile, purified water.[1] To prepare a stock solution, add the desired volume of water to the lyophilized peptide and vortex gently until fully dissolved. For peptides that are difficult to dissolve, sonication in a water bath for a few minutes can be helpful.[6][7]
Q5: How should this compound peptide stock solutions be stored?
A5: Once dissolved, it is best to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[1][8] Store the aliquots at:
-
-80°C for up to 6 months
-
-20°C for up to 1 month[1]
Troubleshooting Guide
Problem: My this compound peptide solution appears cloudy or has visible precipitates.
This is a common sign of peptide aggregation.[8] Aggregation can be influenced by several factors, including peptide concentration, pH, ionic strength, and temperature.[9][10][11]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Peptide Concentration | Dilute the peptide solution to a lower working concentration. | Higher concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[9][10] |
| Incorrect pH | Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI). For a basic peptide like this compound, using a slightly acidic buffer can increase its net positive charge and enhance solubility.[6][8] | At its pI, a peptide has a neutral net charge, minimizing electrostatic repulsion and increasing the propensity for aggregation. |
| Inappropriate Ionic Strength | Adjust the salt concentration of your buffer. You can test a range of salt concentrations (e.g., lower or higher than physiological) to find the optimal condition.[9][12] | Salts can either stabilize or destabilize a peptide in solution by modulating electrostatic interactions.[9] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to minimize freezing and thawing.[1][8] | Ice crystal formation during freezing can denature the peptide and promote aggregation upon thawing. |
| Presence of Impurities | Ensure high-purity water and reagents are used for reconstitution. If aggregation persists, consider purifying the peptide solution by centrifuging at high speed (>10,000 x g) for 10-15 minutes to pellet aggregates.[8] | Impurities can act as nucleation sites for aggregation. |
Problem: I am observing low efficacy in my macromolecule delivery experiments.
Low delivery efficiency can be a result of peptide aggregation, degradation, or suboptimal experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | Follow the troubleshooting steps above to ensure your peptide is fully solubilized and non-aggregated. | Aggregated peptides are often inactive and can be toxic to cells. |
| Peptide Degradation | Use freshly prepared solutions or properly stored aliquots. Avoid prolonged storage at room temperature. | This compound, like all peptides, can be susceptible to degradation by proteases or chemical modifications over time. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell type and cargo. Typical concentrations range from 20-80 µM.[1] | The efficiency of this compound-mediated delivery is dose-dependent. |
| Cell Line Variability | The efficiency of this compound can vary between different cell lines. This may be due to differences in the expression levels of factors like the KCNN4 gene, which encodes the KCa3.1 potassium channel.[1][2] | KCa3.1 has been identified as a positive regulator of this compound activity. |
Experimental Protocols
Protocol 1: this compound Peptide Solubilization
-
Preparation: Bring the vial of lyophilized this compound peptide to room temperature before opening to prevent condensation.
-
Reconstitution: Add the calculated volume of sterile, purified water to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex the vial for 30-60 seconds to dissolve the peptide. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][7]
-
Clarification: Centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[8]
-
Aliquoting and Storage: Carefully transfer the supernatant to new sterile tubes, creating single-use aliquots. Store immediately at -20°C or -80°C.[1][8]
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
This assay can be used to quantify the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a 2 mM ThT stock solution in water.
-
Prepare your this compound peptide solution at the desired concentration in the buffer of choice.
-
-
Assay Setup:
-
In a 96-well black plate, add 10 µL of the ThT stock solution to 190 µL of the this compound peptide solution.
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Incubate the plate at the desired temperature, with or without agitation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[9]
Visualizations
Caption: Workflow for this compound Peptide Solubilization and Preparation.
Caption: this compound-Mediated Intracellular Delivery Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Cytosolic Delivery Peptide › PeptaNova [peptanova.de]
- 4. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 5. Extracellular anti-angiogenic proteins augment an endosomal protein trafficking pathway to reach mitochondria and execute apoptosis in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. biomatik.com [biomatik.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
Validation & Comparative
L17E Transfection Reagent: A Comparative Analysis
In the landscape of cellular transfection, the efficient and non-toxic delivery of macromolecules into cells is a paramount challenge for researchers. L17E, a cationic amphiphilic lytic peptide, has emerged as a promising tool for the cytosolic delivery of various cargos, including proteins, antibodies, and nucleic acids. This guide provides a comprehensive comparison of this compound with other commonly used transfection reagents, supported by available experimental data, detailed protocols, and visual diagrams to aid researchers in making informed decisions for their experimental needs.
Overview of this compound
This compound is a synthetic peptide derived from M-lycotoxin, designed to facilitate the entry of macromolecules into the cytoplasm.[1] Its mechanism of action involves the induction of macropinocytosis, a form of endocytosis, followed by the specific lysis of the endosomal membrane, allowing the cargo to escape into the cytosol.[2] This targeted disruption of the endosome minimizes off-target effects on the plasma membrane, contributing to its low cytotoxicity.[1]
Performance Data: this compound
Direct comparative studies of this compound with commercially available transfection reagents for plasmid DNA delivery are not extensively available in the reviewed literature. The primary application of this compound highlighted in research is for the delivery of peptide nucleic acids (PNAs) and proteins.
Table 1: Performance of this compound in PNA and Protein Delivery
| Cargo | Cell Line | This compound Concentration | Transfection Efficiency/Efficacy | Cell Viability | Reference |
| PNA | HeLa654 | 40 µM | >90% of cells successfully transfected | No detectable effect on viability | [1] |
| Cre Recombinase | HeLa | 40 µM | Initiation of EGFP expression | ~90% viability after 1-24h | [2] |
| Saporin (protein) | HeLa | 40 µM | ~80% cell death (indicating delivery) | Not applicable | [2] |
| anti-His6-IgG (antibody) | HeLa | 40 µM | Successful binding to intracellular target | Not specified | [2] |
Comparison with Other Transfection Reagents
While direct comparisons with this compound are limited, a vast body of literature exists comparing the efficiency and cytotoxicity of widely used transfection reagents, such as those based on lipids (e.g., Lipofectamine) and polymers (e.g., PEI). The following table summarizes representative data for these reagents in the context of plasmid DNA transfection.
Table 2: Performance of Common Transfection Reagents (Plasmid DNA Transfection)
| Reagent | Reagent Type | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| Lipofectamine 2000 | Lipid-based | HEK-293T | >60% | High (>60%) | [3] |
| Lipofectamine 3000 | Lipid-based | HEK293 | High | Lower than Lipofectamine 2000 | [4] |
| FuGENE HD | Lipid-based | HEK-293T | ~40% | Moderate (~30%) | [3] |
| PEI 25k | Polymer-based | HEK-293T | Moderate | High (>40%) | [3] |
| Turbofect | Polymer-based | CHO-K1 | ~74% (with pEGFP-N1) | Low | [4] |
Experimental Protocols
A detailed experimental protocol is crucial for successful transfection. Below are generalized protocols for peptide-based delivery using this compound and a standard lipid-based transfection.
This compound Co-treatment Protocol for Macromolecule Delivery
This protocol is a generalized procedure based on the use of this compound for co-delivery of macromolecules.
Materials:
-
This compound peptide stock solution
-
Macromolecule of interest (e.g., protein, PNA)
-
Cells plated in appropriate culture vessels
-
Serum-free culture medium
-
Complete culture medium
Procedure:
-
Cell Preparation: Seed cells in a culture plate to achieve 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In a sterile tube, dilute the macromolecule cargo to the desired final concentration in serum-free medium.
-
Add the this compound peptide to the diluted cargo solution to achieve the desired final concentration (e.g., 40 µM).
-
Mix gently by pipetting. Incubation time for complex formation is often minimal for co-treatment.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the this compound/cargo complex solution to the cells.
-
Incubate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Aspirate the transfection medium.
-
Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.
-
Add fresh, complete culture medium to the cells.
-
Incubate for 24-72 hours before assaying for gene expression or cargo activity.
-
Standard Lipid-Based Transfection Protocol (e.g., Lipofectamine)
This is a general protocol and should be optimized for specific cell types and plasmids.
Materials:
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Plasmid DNA
-
Cells plated in appropriate culture vessels
-
Serum-free medium (e.g., Opti-MEM)
-
Complete culture medium
Procedure:
-
Cell Preparation: Seed cells to be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In tube A, dilute the plasmid DNA in serum-free medium.
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the contents of tube A and tube B. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in their culture medium.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours at 37°C. The medium may be changed after 4-6 hours if cytotoxicity is a concern.
-
Assay for gene expression.
-
Visualizing Transfection Processes
To better understand the workflows and concepts involved in transfection, the following diagrams have been generated using Graphviz.
Caption: A general experimental workflow for cell transfection.
Caption: A hypothetical signaling pathway studied via transfection.
Caption: Logical flow for a comparative study of transfection reagents.
Conclusion
This compound presents a compelling option for the delivery of macromolecules, particularly proteins and PNAs, with the significant advantage of low cytotoxicity. Its mechanism of endosomal escape is a key feature that distinguishes it from some other delivery methods. However, for researchers focused on plasmid DNA transfection, established lipid-based and polymer-based reagents have a more extensive history of use and a larger body of comparative data available. The choice of transfection reagent will ultimately depend on the specific application, the cell type being used, and the priority given to transfection efficiency versus cell viability. Further studies directly comparing this compound with standard transfection reagents for plasmid DNA delivery would be highly valuable to the research community.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
L17E vs. Traditional CPPs: A Comparative Guide to Protein Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of proteins into living cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome this barrier. This guide provides a detailed comparison of a novel cell-penetrating peptide, L17E, with traditional CPPs, offering insights into their mechanisms, efficacy, and associated protocols.
This compound, an attenuated cationic amphiphilic lytic (ACAL) peptide, represents a conceptually different approach to protein delivery compared to well-established CPPs like TAT, penetratin, and oligoarginine.[1] While traditional CPPs often require covalent conjugation to their cargo and rely on endocytic pathways for cellular entry, this compound can facilitate the delivery of macromolecules, including antibodies, through simple co-incubation.[1] This is achieved by transiently increasing the permeability of the plasma membrane and inducing macropinocytosis.[1][2]
Performance Comparison: this compound vs. Traditional CPPs
Quantitative data on the direct comparison of this compound and traditional CPPs for protein delivery is still emerging. However, available studies and the distinct mechanisms of action allow for a qualitative and semi-quantitative comparison.
| Feature | This compound | Traditional CPPs (e.g., TAT, Penetratin, Oligoarginine) |
| Delivery Mechanism | Transient plasma membrane permeabilization, macropinocytosis induction.[1][2] | Primarily endocytosis (clathrin-mediated, caveolin-mediated, or macropinocytosis).[3][4] |
| Cargo Attachment | Co-incubation (no conjugation required for many macromolecules).[1] | Often requires covalent conjugation to the cargo protein.[1] |
| Key Molecular Determinant | Expression of KCNN4 gene (encoding KCa3.1 potassium channel).[1][5] | Interaction with heparan sulfate (B86663) proteoglycans on the cell surface. |
| Endosomal Escape | Bypasses endosomal entrapment for a significant portion of cargo due to direct plasma membrane translocation. For the portion that undergoes endocytosis, it is suggested to have endosomolytic properties.[2][6] | A major limiting step; various mechanisms proposed including proton sponge effect, pore formation, and vesicle budding.[7][8] |
| Membrane Repair Pathway | Involves Annexin A2-mediated plasma membrane repair.[9][10] | Endosomal membrane repair involves the ESCRT machinery.[11][12][13] |
| Reported Cytotoxicity | Dimerization of this compound has been shown to increase cytotoxicity.[14] Analogs of this compound have been developed to have low cytotoxicity.[15] | Varies depending on the peptide, concentration, and cell type. For example, TAT has been reported to have negligible effects on proliferation up to 50 μM in some cell lines.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for assessing protein delivery and cytotoxicity using this compound and traditional CPPs.
Protein Delivery Efficiency Assessment by Flow Cytometry
This protocol allows for the quantification of intracellular protein delivery on a single-cell level.
Materials:
-
HeLa cells
-
Fluorescently labeled cargo protein (e.g., FITC-labeled BSA)
-
This compound peptide solution
-
TAT-conjugated fluorescently labeled cargo protein
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
Preparation of Delivery Complexes:
-
This compound: Prepare a solution containing the fluorescently labeled cargo protein (e.g., 10 µg/mL) and this compound peptide (e.g., 10 µM) in serum-free media.
-
TAT: Prepare a solution of the TAT-conjugated fluorescently labeled cargo protein (e.g., 10 µg/mL) in serum-free media.
-
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the prepared delivery complexes to the respective wells.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
Cell Detachment: Wash the cells twice with PBS to remove extracellular protein and peptides. Add Trypsin-EDTA to detach the cells.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the amount of internalized protein.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa cells
-
This compound peptide
-
TAT peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and culture overnight.
-
Treatment: Prepare serial dilutions of this compound and TAT peptides in culture medium. Replace the existing medium with the peptide solutions.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and traditional CPPs can be visualized through their signaling and uptake pathways.
This compound-Mediated Protein Delivery
The efficiency of this compound is strongly correlated with the expression of the KCNN4 gene, which encodes the KCa3.1 calcium-activated potassium channel.[1][5] The proposed mechanism involves the following steps:
Traditional CPP-Mediated Protein Delivery and Endosomal Escape
Traditional CPPs, such as TAT, typically enter cells via endocytosis. A critical step for successful delivery is the escape of the CPP-cargo complex from the endosome into the cytosol.
Conclusion
This compound offers a distinct and promising alternative to traditional CPPs for protein delivery. Its ability to function without conjugation and its unique mechanism of action present significant advantages for various research and therapeutic applications. However, the choice between this compound and a traditional CPP will depend on the specific cargo, target cell type, and desired outcome. Further direct comparative studies are needed to fully elucidate the quantitative differences in their performance. This guide provides a foundational understanding to aid researchers in selecting the most appropriate delivery strategy for their needs.
References
- 1. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Annexins are instrumental for efficient plasma membrane repair in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Roles of ESCRT machinery in endosomal repair and recycling" by Michal Leszek Skowyra [openscholarship.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Triggered recruitment of ESCRT machinery promotes endolysosomal repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
L17E for Cytosolic Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the attenuated cationic amphiphilic lytic (ACAL) peptide, L17E, with other cytosolic delivery agents. This compound facilitates the entry of macromolecules into the cell cytoplasm, a critical step for many therapeutic and research applications. Its efficacy, however, varies across different cell types and is influenced by specific cellular factors. This document summarizes key performance data, outlines experimental protocols, and visualizes the underlying molecular pathways to aid in the selection and application of this delivery technology.
Performance Comparison of Cytosolic Delivery Peptides
The efficacy of this compound and its derivatives is often compared to conventional cell-penetrating peptides (CPPs) like octa-arginine (R8 or R10). The following tables summarize the available quantitative data on their delivery efficiency in various cell lines.
Table 1: Comparison of this compound and Derivatives in HeLa Cells
| Peptide | Cargo | Concentration | Delivery Efficiency (% of positive cells) | Reference |
| This compound | IgG | 40 µM | ~50% | [1] |
| HAad (this compound derivative) | IgG | Not Specified | 75% | [1][2] |
| This compound | PNA (co-treatment) | 40 µM | ~95% (GFP expression) | [3] |
| L17ER4 | PNA (co-treatment) | 20 µM | ~95% (GFP expression) | [3] |
| This compound | Ubiquitin-TAMRA | 15 µM | ~35% | [4] |
| L17ER4 | Ubiquitin-TAMRA | 15 µM | ~85% | [4] |
Table 2: Broader Cell Line Applicability
| Cell Line | Peptide System | Cargo | Delivery Efficiency | Reference |
| HeLa | PL-MLTXR4 | IgG-AF488 | ~70% (at 10 µg/mL IgG) | [6] |
| A549 | PL-MLTXR4 | IgG-AF488 | High | [6] |
| HT1080 | PL-MLTXR4 | IgG-AF488 | High | [6] |
| MIA PaCa-2 | PL-MLTXR4 | IgG-AF488 | High | [6] |
Mechanism of Action: The Role of KCa3.1 and Membrane Repair
This compound's mechanism for facilitating cytosolic delivery is distinct from many conventional CPPs. It involves the transient permeabilization of the plasma membrane, a process significantly influenced by the activity of the calcium-activated potassium channel KCa3.1 and cellular membrane repair machinery.
Upon interaction with the cell membrane, this compound is thought to induce an influx of extracellular calcium ions (Ca²⁺)[5]. This increase in intracellular Ca²⁺ activates the KCa3.1 channel, leading to an efflux of potassium ions (K⁺) and subsequent membrane hyperpolarization. This hyperpolarization is believed to be a key step in promoting the transient membrane pores through which cargo molecules can enter the cytosol.
Conversely, the cell actively counteracts this membrane disruption through its membrane repair mechanisms. Annexin A2, a key protein in membrane repair, has been identified as a negative regulator of this compound activity. Higher levels of Annexin A2 are associated with lower this compound-mediated delivery efficiency, as it is recruited to the sites of membrane permeabilization to reseal the openings.
Signaling Pathway of this compound-Mediated Delivery
Caption: this compound signaling pathway for cytosolic cargo delivery.
Experimental Protocols
General Protocol for this compound-Mediated Delivery of Fluorescently-Labeled IgG
This protocol outlines a typical experiment to assess the cytosolic delivery of a fluorescently labeled antibody into cultured cells using this compound, followed by analysis with flow cytometry.
1. Cell Preparation:
-
Culture cells to 70-80% confluency in a suitable culture vessel.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.
2. Preparation of Delivery Complex:
-
In a microcentrifuge tube, mix the fluorescently labeled IgG (e.g., IgG-AF488) and this compound peptide. A common starting concentration is 40 µM of this compound and a suitable concentration of the cargo antibody (e.g., 10-20 µg/mL).
-
The final volume should be determined based on the number of cells to be treated.
3. Co-incubation:
-
Add the this compound/IgG mixture to the cell suspension.
-
Incubate for 5-15 minutes at 37°C. The short incubation time is a key feature of this compound-mediated delivery.
4. Washing:
-
After incubation, wash the cells twice with cold PBS to remove excess peptide and cargo. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
5. (Optional) Trypan Blue Quenching:
-
To quench the fluorescence of any membrane-bound, non-internalized antibody, briefly resuspend the cells in a Trypan Blue solution (0.04%) and incubate for 1-2 minutes at room temperature.
-
Wash the cells again with cold PBS to remove the Trypan Blue.
6. Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).
-
Analyze the cells on a flow cytometer, detecting the fluorescence of the labeled IgG.
-
Use an unstained cell sample as a negative control to set the gate for positive cells.
-
The percentage of fluorescent cells represents the delivery efficiency.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of this compound-mediated cytosolic delivery.
Caption: Workflow for this compound delivery efficiency assessment.
Conclusion
This compound and its derivatives represent a promising class of molecules for the cytosolic delivery of macromolecules. Their efficacy is intrinsically linked to the cellular expression of the KCa3.1 potassium channel, making some cell types more amenable to this technology than others. Compared to some conventional CPPs, this compound can offer high delivery efficiency with a short incubation time. The improved variant, L17ER4, demonstrates even greater efficacy. The choice of delivery agent should be guided by the specific cell type, the nature of the cargo, and the desired efficiency. The experimental protocols and workflows provided in this guide offer a starting point for the evaluation and optimization of this compound-mediated delivery in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
Comparative Guide to Validating Cytosolic Delivery of L17E Cargo
For researchers, scientists, and drug development professionals, ensuring that a therapeutic or research cargo reaches the cytosol is a critical step. Endosomal entrapment is a major barrier to the efficacy of many biomacromolecular drugs. The endosomolytic peptide L17E, derived from M-lycotoxin, is a promising tool designed to overcome this hurdle by facilitating the release of cargo from endosomes.[1][2] this compound is thought to preferentially disrupt the negatively charged membranes of endosomes over the more neutral plasma membrane, and it also promotes cellular uptake through macropinocytosis.[1]
This guide provides a comparative overview of key methods used to validate the cytosolic delivery of cargo co-administered with this compound. We will compare the performance of these validation techniques, present supporting experimental data, and provide detailed protocols to aid in the design and execution of your experiments.
Comparison of Key Validation Assays for Cytosolic Delivery
Validating that a cargo has escaped the endosome and is present in the cytosol requires robust and reliable methods. Below is a comparison of common assays, each with distinct principles, advantages, and limitations.
| Assay | Principle | Primary Output | Throughput | Sensitivity | Key Advantages | Limitations |
| Galectin-9 Recruitment | The cytosolic protein Galectin-9 binds to glycans exposed on the inner leaflet of damaged endosomal membranes, forming visible puncta.[3][4] | Puncta count per cell; % of cells with puncta. | High | Moderate | Direct visualization of membrane rupture; amenable to high-throughput imaging.[3][5] | Indirectly measures cargo delivery; relies on specific antibody staining or fluorescent protein expression. |
| Digitonin (B1670571) Permeabilization | The detergent digitonin selectively permeabilizes the cholesterol-rich plasma membrane, releasing cytosolic contents while leaving endosomes intact.[6][7] | Reduction in intracellular signal (e.g., fluorescence) post-permeabilization. | Medium | Moderate | Clearly distinguishes between cytosolic and membrane-enclosed cargo; can be quantified via flow cytometry or microscopy.[8][9] | Requires careful titration of digitonin concentration for each cell type; potential for off-target effects.[10] |
| Split Reporter Assay (e.g., SLEEQ) | A cargo is tagged with a small fragment of a reporter protein (e.g., HiBiT luciferase). Cytosolic delivery leads to its reconstitution with a larger fragment (e.g., LgBiT) expressed in the cytosol, generating a signal.[11][12] | Luminescence or fluorescence intensity. | High | Very High | Extremely sensitive, capable of detecting picomolar concentrations; provides a quantitative measure of delivery efficiency.[11] | Requires genetic engineering of the target cell line; indirect measurement of the specific cargo of interest. |
| Functional Delivery Assay | A biologically active cargo (e.g., Cre recombinase, saporin) is delivered. Cytosolic access is confirmed by observing the specific biological outcome (e.g., reporter gene expression, cell death).[1] | Functional readout (e.g., % of reporter-positive cells, cell viability). | Low to Medium | High (depends on enzyme) | Directly confirms the delivery of active cargo to its site of action. | Cargo-specific; may not be generalizable; outcome can be influenced by downstream cellular processes. |
| Direct Visualization | A fluorescently labeled cargo is delivered and its subcellular localization is observed via confocal microscopy. A diffuse cytosolic signal indicates successful delivery.[13] | Qualitative or semi-quantitative analysis of fluorescence distribution. | Low | Low to Moderate | Simple and direct observation of cargo localization. | Difficult to quantify accurately; punctate signals can be hard to distinguish from diffuse signals at low expression levels. |
Experimental Protocols and Workflows
Here we provide detailed methodologies for the principal assays used to validate this compound-mediated cytosolic delivery.
Galectin-9 Recruitment Assay
This assay provides a direct indication of endosomal membrane damage, a prerequisite for cytosolic cargo release.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) expressing a fluorescently tagged Galectin-9 (e.g., YFP-Galectin-9) onto glass-bottom plates suitable for imaging. Allow cells to adhere overnight.
-
Treatment: Prepare a complex of your cargo and this compound peptide in serum-free media. Replace the culture medium with the treatment solution.
-
Incubation: Incubate cells for a specified period (e.g., 1-4 hours) to allow for uptake and endosomal escape. Include positive (e.g., a known endosomolytic agent like LLOMe) and negative controls.
-
Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and permeabilize with 0.1% Triton X-100 if additional antibody staining (e.g., for endosomal markers like LAMP1) is required.
-
Imaging: Acquire images using a high-content confocal microscope. Capture multiple fields of view per well.
-
Image Analysis: Use automated image analysis software to identify cells and quantify the number, size, and intensity of Galectin-9 puncta within the cytoplasm. The percentage of cells displaying puncta is a key metric.[3][5]
Workflow Diagram:
Digitonin Permeabilization Assay
This method biochemically separates cytosolic cargo from that trapped in vesicles.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates. After adherence, treat with fluorescently labeled cargo and this compound for the desired time.
-
Wash: Gently wash the cells three times with cold PBS to remove surface-bound cargo.
-
Permeabilization: Prepare a digitonin buffer (e.g., 25-50 µg/mL in PBS). The optimal concentration must be empirically determined for each cell line to ensure plasma membrane permeabilization without affecting endosomal integrity.[8][9]
-
Incubation: Incubate one set of wells with digitonin buffer and a control set with PBS for 5-10 minutes on ice. This step allows cytosolic proteins to diffuse out of the permeabilized cells.
-
Fixation: Fix all cells with 4% PFA.
-
Analysis: Measure the remaining fluorescence per cell using a plate reader, flow cytometer, or by quantitative microscopy. The difference in fluorescence between digitonin-treated and untreated cells represents the cytosolic fraction of the cargo.
Signaling Pathway & Logic:
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This highly sensitive assay quantifies the amount of cargo that has reached the cytosol.
Experimental Protocol:
-
Cell Line Generation: Stably transfect the target cell line to express the large luciferase subunit (LgBiT) in the cytosol.
-
Cargo Conjugation: Chemically conjugate the small, complementary HiBiT peptide to your protein cargo of interest.
-
Cell Seeding and Treatment: Seed the LgBiT-expressing cells in white, opaque 96-well plates. Treat the cells with the HiBiT-cargo conjugate, co-administered with this compound.
-
Incubation: Incubate for a time course (e.g., 2, 4, 8, 24 hours) to monitor delivery kinetics.
-
Lysis and Signal Measurement: Wash the cells with PBS. Add the luciferase substrate solution (which also lyses the cells) according to the manufacturer's instructions.
-
Quantification: Immediately measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-cargo that has entered the cytosol and reconstituted with LgBiT.[11]
Signaling Pathway Diagram:
Comparison with Alternative Delivery Systems
While this compound is a potent tool for cytosolic delivery, other platforms exist. The choice of system depends on the cargo, target cell type, and desired outcome.
| Delivery System | Mechanism | Typical Cargo | Key Advantages | Considerations |
| This compound Peptide | Endosomolytic peptide; disrupts endosomal membrane.[1] | Proteins, antibodies, dextrans.[1][13] | Simple co-incubation with cargo; high efficiency for certain proteins.[14] | Efficacy can be cargo-dependent; requires optimization of peptide-to-cargo ratio. |
| PONI Polymers | Guanidinium-functionalized polymers form nanocomposites with engineered, glutamate-tagged proteins, enabling direct cytosolic entry.[15][16] | Engineered proteins (with "E-tags"). | Very high delivery efficiency (≥90%); appears to bypass endosomal pathway for some formulations.[16][17] | Requires genetic engineering of the protein cargo; polymer synthesis is complex. |
| Lipid Nanoparticles (LNPs) | Ionizable lipids become protonated in the acidic endosome, disrupting the membrane and releasing cargo.[4] | Nucleic acids (mRNA, siRNA). | Clinically validated for RNA delivery; tunable properties by altering lipid composition. | Primarily used for nucleic acids; can trigger inflammatory responses.[4] |
| Cell-Penetrating Peptides (CPPs) | Cationic peptides that can facilitate cellular uptake, though their role in endosomal escape is debated.[18] | Peptides, proteins, nucleic acids. | Broad applicability for enhancing cellular uptake. | Many CPPs show low endosomal escape efficiency; delivery may not always be cytosolic.[18] |
By selecting the appropriate validation method and understanding the comparative landscape of delivery agents, researchers can confidently assess the intracellular fate of their cargo and accelerate the development of next-generation intracellular therapeutics.
References
- 1. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Cytosolic Delivery Peptide › PeptaNova [peptanova.de]
- 3. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Protein Transport in Digitonin Permeabilized Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determine membrane protein topologies in single cells and high-throughput screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Lysosomal Membrane Permeabilization by Cytosolic Cathepsin and β-N-Acetyl-Glucosaminidase Activity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Cytosolic Delivery of Proteins Through Co-Engineering of Proteins and Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct Cytosolic Delivery of Proteins Using Lyophilized and Reconstituted Polymer-Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Western Blot Analysis of L17E-Delivered Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L17E-mediated protein delivery with alternative methods, focusing on quantitative analysis through Western blotting. It includes detailed experimental protocols and visual diagrams to elucidate workflows and signaling pathways.
I. Performance Comparison of Protein Delivery Methods
The efficiency of intracellular protein delivery is critical for various therapeutic and research applications. This compound, an attenuated cationic amphiphilic lytic (ACAL) peptide, represents a promising technology for delivering macromolecules into the cytosol.[1] This section compares the relative delivery efficiency of this compound and its derivatives with conventional cell-penetrating peptides (CPPs).
The following table summarizes representative quantitative data from Western blot analysis of a delivered model protein, Cre Recombinase (38 kDa), into HeLa cells. The data is presented as a fold change in intracellular protein concentration relative to a control (protein alone), as determined by densitometry of Western blot bands.
Table 1: Relative Intracellular Delivery Efficiency of Cre Recombinase
| Delivery Method | Peptide Concentration (µM) | Delivered Protein (Cre) Concentration (µM) | Fold Change in Intracellular Protein (vs. Protein Alone) | Cell Viability (%) |
| Control (Cre Alone) | 0 | 5 | 1.0 | >95% |
| This compound | 40 | 5 | 8.5 ± 1.2 | ~90%[1] |
| L17ER4 | 20 | 5 | 15.2 ± 2.5 | ~90% |
| Cell-Penetrating Peptide (e.g., R10) | 20 | 5 | 3.1 ± 0.8 | >95% |
Note: The data presented in this table are illustrative and compiled from qualitative descriptions of relative efficiencies found in the literature. Actual results may vary depending on the specific protein, cell type, and experimental conditions.
II. Experimental Protocols
A. This compound-Mediated Protein Delivery
This protocol describes the delivery of a protein of interest into cultured mammalian cells using the this compound peptide.
Materials:
-
This compound peptide stock solution (1 mM in sterile water)
-
Protein of interest (e.g., Cre Recombinase) at a stock concentration of 1 mg/mL
-
Cultured mammalian cells (e.g., HeLa) at 70-80% confluency in a 6-well plate
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Preparation: One day before the experiment, seed the cells in a 6-well plate to ensure they reach 70-80% confluency on the day of the experiment.
-
Complex Formation:
-
For one well, prepare a tube with serum-free medium.
-
Add the desired amount of the protein of interest (e.g., to a final concentration of 5 µM).
-
Add the this compound peptide to the final desired concentration (e.g., 40 µM).
-
Gently mix and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells once with sterile Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add the this compound-protein complex mixture to the cells.
-
Incubate the cells at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each cell type and protein.
-
-
Post-Incubation:
-
Aspirate the delivery medium.
-
Wash the cells twice with PBS to remove any remaining extracellular protein and peptide.
-
Add complete cell culture medium and return the cells to the incubator for the desired post-delivery incubation period (e.g., 24-48 hours) to allow for the delivered protein to exert its function.
-
B. Quantitative Western Blot Analysis of Delivered Protein
This protocol outlines the steps for quantifying the amount of delivered protein in the cell lysate.
Materials:
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the delivered protein (e.g., anti-Cre recombinase antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After the post-delivery incubation, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-old RIPA buffer (e.g., 100-150 µL per well) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the delivered protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to the delivered protein and the loading control using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of the delivered protein to the loading control for each sample.
-
Calculate the fold change in protein delivery relative to the control group.
-
III. Visualizations
The following diagrams illustrate the experimental workflow, a comparison of delivery mechanisms, and a downstream signaling event.
Caption: Experimental workflow for this compound-mediated protein delivery and Western blot analysis.
References
A Head-to-Head Comparison of L17E and Other Lytic Peptides for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lytic Peptide Performance
The development of effective intracellular delivery systems is a cornerstone of modern therapeutics, enabling the transport of macromolecules such as proteins, antibodies, and nucleic acids to their intracellular targets. Lytic peptides, with their ability to disrupt cell membranes, have emerged as promising tools to facilitate this delivery, particularly in overcoming the challenge of endosomal escape. This guide provides a head-to-head comparison of the lytic peptide L17E with other notable lytic peptides, offering a comprehensive overview of their performance based on available experimental data.
This compound: An Attenuated Cationic Amphiphilic Lytic Peptide
This compound is a synthetic, attenuated cationic amphiphilic lytic (ACAL) peptide derived from the spider venom peptide M-lycotoxin. It is specifically engineered for the intracellular delivery of macromolecules. Its mechanism of action involves an initial electrostatic interaction with the cell membrane, followed by insertion and cleavage of the membrane structure, which facilitates the release of co-administered cargo from endosomes into the cytoplasm.[1] A key feature of this compound is its preferential activity against negatively charged membranes, such as those of endosomes, over the generally neutral plasma membrane of mammalian cells. This selectivity contributes to its low cytotoxicity at effective concentrations.[2] Furthermore, the lytic activity of this compound is not significantly dependent on pH.[3] The efficiency of this compound-mediated delivery has been correlated with the expression of the KCNN4 gene, which encodes the KCa3.1 potassium channel.[1]
Performance Comparison of Lytic Peptides
To provide a clear and objective comparison, the following tables summarize the performance of this compound against other well-characterized lytic peptides: GALA, melittin (B549807), LL-37, buforin II, and magainin 2. The data is compiled from various studies and presented to highlight key differences in their mechanisms and efficacy.
| Feature | This compound | GALA | Melittin | LL-37 | Buforin II | Magainin 2 |
| Primary Function | Intracellular Delivery (Endosomolytic) | Intracellular Delivery (Endosomolytic) | Broad-spectrum Lytic Agent | Antimicrobial, Immunomodulatory | Antimicrobial (Intracellular Targeting) | Antimicrobial |
| Mechanism of Action | Preferential disruption of negatively charged membranes, macropinocytosis induction | pH-dependent pore formation in endosomes | Pore formation, non-selective membrane disruption | Pore formation, membrane disruption | Membrane penetration without significant lysis, intracellular targeting | Toroidal pore formation |
| Selectivity | High for endosomal membranes over plasma membranes | High for acidic environments (endosomes) | Low, cytotoxic to both prokaryotic and eukaryotic cells | Moderate, some selectivity for bacterial membranes | High for bacterial cells | High for bacterial membranes |
| pH Dependence | Low | High (active at acidic pH) | Low | Moderate | Low | Moderate |
Table 1: Mechanistic and Functional Comparison of Lytic Peptides. This table provides a qualitative overview of the key characteristics of this compound and other selected lytic peptides.
| Peptide | Assay | Cell Line | Concentration | Result | Reference |
| This compound | Endosomal Escape | Breast Cancer Cells | Not Specified | Enhanced endosomal disruption | [4] |
| GALA | Endosomal Escape | Breast Cancer Cells | Not Specified | Enhanced endosomal disruption, maintained EGFR specificity | [4] |
| Melittin | Cytotoxicity (IC50) | Human Fibroblast Cells | 6.45 µg/mL | High cytotoxicity | [5] |
| Melittin | Hemolysis (HD50) | Human Red Blood Cells | 0.44 µg/mL | High hemolytic activity | [5] |
| This compound | PNA Delivery | HeLa Cells | Low micromolar | Robust corrective splicing in nearly all treated cells | [6][7] |
Table 2: Quantitative Performance Data of Lytic Peptides. This table presents available quantitative data from head-to-head comparisons or individual studies to illustrate the performance of each peptide in specific assays. Note: Direct comparative data for all peptides under identical conditions is limited. The presented data is for illustrative purposes based on available literature.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate the performance of lytic peptides.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Protocol:
-
Seed cells in a 96-well plate and incubate to allow for adherence and growth.
-
Treat the cells with various concentrations of the lytic peptide for a specified duration.
-
Include control groups: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
After incubation, carefully collect the culture supernatant from each well.
-
Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to the supernatant.
-
Incubate at room temperature, protected from light, to allow the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.[1][3][8][9][10]
Calcein (B42510) Leakage Assay
This assay assesses the membrane permeabilization activity of lytic peptides by measuring the release of the fluorescent dye calcein from lipid vesicles.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of calcein. At this concentration, the fluorescence of calcein is self-quenched.
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
Add the lytic peptide to the vesicle suspension at various concentrations.
-
If the peptide disrupts the vesicle membrane, calcein will be released into the surrounding buffer, leading to its dequenching and a significant increase in fluorescence.
-
Monitor the fluorescence intensity over time using a spectrofluorometer with excitation and emission wavelengths appropriate for calcein (e.g., 495 nm and 515 nm, respectively).
-
The percentage of calcein leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.[2][11][12][13]
Hemolysis Assay
This assay measures the lytic activity of peptides on red blood cells (RBCs) by quantifying the release of hemoglobin.
Protocol:
-
Obtain fresh red blood cells and wash them several times with an isotonic buffer (e.g., PBS) to remove plasma and other components.
-
Prepare a suspension of RBCs at a specific concentration (e.g., 2% v/v).
-
Incubate the RBC suspension with various concentrations of the lytic peptide for a defined period (e.g., 1 hour) at 37°C.
-
Include a negative control (RBCs in buffer only) and a positive control (RBCs treated with a detergent like Triton X-100 for 100% hemolysis).
-
After incubation, centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.[14][15][16][17][18]
Intracellular Delivery Efficiency Assay using Fluorescently Labeled Dextran (B179266)
This method assesses the ability of a peptide to deliver a cargo molecule (fluorescently labeled dextran) into the cytoplasm of cells.
Protocol:
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Co-incubate the cells with the lytic peptide and fluorescently labeled dextran of a specific molecular weight for a defined period.
-
After incubation, wash the cells thoroughly with buffer to remove extracellular peptide and dextran.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Mount the coverslips on microscope slides or directly image the plates using a fluorescence microscope.
-
Quantify the intracellular fluorescence and its distribution (punctate vs. diffuse) to determine the efficiency of cytoplasmic delivery. A diffuse fluorescence pattern indicates successful endosomal escape.[19][20][21][22]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in lytic peptide function is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Mechanism of this compound-mediated intracellular cargo delivery.
Caption: Experimental workflow for comparing lytic peptide performance.
Conclusion
This compound stands out as a promising tool for intracellular delivery due to its attenuated lytic activity and its selectivity for endosomal membranes, which translates to lower cytotoxicity compared to broadly lytic peptides like melittin. While pH-sensitive peptides like GALA also offer a sophisticated mechanism for endosomal escape, the pH-independent nature of this compound may offer advantages in certain biological contexts. In contrast to peptides that primarily act on the plasma membrane or have intracellular targets without significant membrane disruption, such as buforin II, this compound's primary role is to breach the endosomal barrier. The choice of a lytic peptide for a specific application will ultimately depend on the desired balance between delivery efficiency, cargo type, and acceptable levels of cytotoxicity. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug development and research endeavors.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [ch.promega.com]
- 2. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Endosomolytic Peptides with Varying Disruption Mechanisms into EGFR-Targeted Protein Conjugates: The Effect on Intracellular Protein Delivery and EGFR Specificity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Haemolysis assay [bio-protocol.org]
- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemolysis Assay [protocols.io]
- 17. static.igem.org [static.igem.org]
- 18. Hemolytic activity assay [bio-protocol.org]
- 19. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Cellular Uptake and Intracellular Cargo Release From Dextran Based Nanogel Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Endosomal Escape of L17E-Delivered Cargo: A Comparative Guide
The efficient delivery of therapeutic cargo into the cytoplasm of target cells is a critical hurdle in drug development. Many promising biologics, such as proteins, peptides, and nucleic acids, are taken up by cells via endocytosis but remain trapped within endosomes, leading to their degradation in lysosomes and preventing them from reaching their intracellular targets. The endosomolytic peptide L17E has emerged as a promising tool to facilitate the escape of this cargo from endosomes into the cytosol. This guide provides a comparative overview of key methods to assess the endosomal escape of this compound-delivered cargo, supported by experimental data and detailed protocols.
The this compound Peptide: A pH-Responsive Endosomolytic Agent
This compound is a synthetic peptide derived from M-lycotoxin, designed to be pH-responsive.[1] At the neutral pH of the extracellular environment, this compound is relatively inactive. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), specific glutamate (B1630785) residues, like the one substituted at position 17, become protonated.[1] This protonation increases the peptide's hydrophobicity, triggering a conformational change that allows it to insert into and disrupt the endosomal membrane, ultimately releasing the co-administered cargo into the cytoplasm.[1] Some studies suggest this compound may also induce transient permeabilization of the plasma membrane during early endocytosis events.[2] this compound has been shown to facilitate the delivery of various cargos, including peptide nucleic acids (PNAs) and proteins.[3][4]
Key Assays for Quantifying Endosomal Escape
A variety of assays have been developed to quantify the extent of endosomal escape. The choice of assay depends on the specific cargo, cell type, and desired throughput. Here, we compare three widely used methods: the Split-GFP assay, the Galectin-9 recruitment assay, and the digitonin (B1670571) permeabilization assay.
Comparison of Endosomal Escape Assays
| Assay | Principle | Advantages | Disadvantages |
| Split-GFP Assay | Complementation of two non-fluorescent GFP fragments, one expressed in the cytosol and the other attached to the cargo. Fluorescence is restored only when the cargo-fragment enters the cytosol.[5] | High sensitivity and specificity for cytosolic delivery.[6] Enables live-cell imaging and quantification by flow cytometry. | Requires genetic engineering of cells to express one of the GFP fragments.[7] Signal intensity may be limited by the efficiency of fragment complementation.[8] |
| Galectin-9 Recruitment Assay | Galectin-9, a cytosolic protein, binds to glycans exposed on the inner leaflet of damaged endosomal membranes. Fluorescently tagged Galectin-9 puncta indicate sites of endosomal rupture.[9][10] | Allows for real-time visualization of endosomal damage in live cells.[11] Can be adapted for high-throughput screening.[9] | An indirect measure of cargo release; indicates membrane damage which may not always lead to efficient cargo escape.[12] |
| Digitonin Permeabilization Assay | The detergent digitonin selectively permeabilizes the plasma membrane at low concentrations, leaving endosomal membranes intact.[13][14] The amount of cargo released into the digitonin-extracted cytosolic fraction is then quantified. | Does not require genetic modification of cells. Provides a direct measure of the amount of cargo in the cytosol. | An endpoint assay that requires cell lysis.[14] Optimization of digitonin concentration is critical for each cell type to avoid lysing endosomal membranes.[14][15] |
Experimental Protocols
Split-GFP Complementation Assay
This protocol is adapted for assessing the endosomal escape of a protein cargo fused to the GFP11 fragment in cells stably expressing GFP1-10.
Materials:
-
HeLa cells stably expressing the GFP1-10 fragment (HEKs1-10 cells can also be used).[8]
-
Protein cargo fused to the GFP11 tag (e.g., Cargo-GFP11).
-
This compound peptide.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Seeding: Seed the GFP1-10 expressing cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare a stock solution of the Cargo-GFP11 and the this compound peptide. Co-incubate the Cargo-GFP11 with this compound at the desired molar ratio in serum-free medium for 30 minutes at room temperature to allow for complex formation.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the Cargo-GFP11/L17E complexes to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.[8]
-
Analysis:
-
Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.[8]
-
Fluorescence Microscopy: Wash the cells with PBS and add fresh medium. Visualize the GFP signal in live cells using a fluorescence microscope.
-
Galectin-9 Recruitment Assay
This protocol describes the visualization of endosomal membrane damage using a fluorescently tagged Galectin-9 reporter.
Materials:
-
Cells stably expressing a fluorescently tagged Galectin-9 (e.g., HeLa-Gal9-YFP).[16]
-
Cargo delivered by this compound.
-
Live-cell imaging medium.
-
High-speed widefield or confocal microscope.
Protocol:
-
Cell Seeding: Seed the HeLa-Gal9-YFP cells in a glass-bottom imaging dish.
-
Cell Treatment: On the day of the experiment, replace the culture medium with live-cell imaging medium containing the this compound-delivered cargo.
-
Live-Cell Imaging: Immediately begin acquiring images using a time-lapse setting on the microscope. Capture images every 1-5 minutes for a period of 1-4 hours.
-
Image Analysis: Quantify the number of Galectin-9-YFP puncta per cell over time. Puncta formation indicates the recruitment of Galectin-9 to damaged endosomes.[9][16]
Digitonin Permeabilization Assay
This protocol allows for the biochemical quantification of cargo delivered to the cytosol.
Materials:
-
Target cells (e.g., SKOV3).[17]
-
This compound-delivered cargo (e.g., a fluorescently labeled or enzyme-linked cargo).
-
Digitonin.
-
Digitonin extraction buffer (DE buffer).[14]
-
Lysis buffer.
-
Plate reader or Western blot equipment.
Protocol:
-
Cell Treatment: Treat cells with the this compound/cargo complex for the desired amount of time.
-
Digitonin Permeabilization:
-
Cell Lysis: Add lysis buffer to the remaining cells to lyse them completely. This fraction contains the cargo trapped in organelles.
-
Quantification: Measure the amount of cargo in the cytosolic fraction and the organelle fraction using an appropriate method (e.g., fluorescence plate reader for a fluorescent cargo, Western blot for a protein cargo).
-
Calculation: The percentage of endosomal escape can be calculated as: (Amount of cargo in cytosolic fraction) / (Total amount of cargo in both fractions) x 100.
Visualizing the Process
Endosomal Escape Pathway of this compound
Caption: Proposed mechanism of this compound-mediated endosomal escape.
Experimental Workflow for the Split-GFP Assay
Caption: Workflow of the split-GFP assay for endosomal escape.
Comparison of Endosomal Escape Assessment Methods
Caption: Logical comparison of endosomal escape assessment methods.
Conclusion
The effective assessment of endosomal escape is paramount for the development and optimization of intracellular drug delivery systems. The this compound peptide offers a promising strategy for enhancing the cytosolic delivery of various therapeutic cargos. The choice of assay to quantify this escape depends on the specific research question and available resources. The split-GFP assay provides a highly specific and sensitive method for detecting cytosolic cargo in live cells, while the Galectin-9 recruitment assay offers a powerful tool for visualizing the dynamics of endosomal membrane damage. For a more direct biochemical quantification without the need for genetic engineering, the digitonin permeabilization assay remains a valuable option. By employing these methods, researchers can gain crucial insights into the efficiency of this compound-mediated delivery and accelerate the translation of novel intracellular therapeutics.
References
- 1. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 7. asdrp.org [asdrp.org]
- 8. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digitonin permeabilization procedures for the study of endosome acidification and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling L17E
For laboratory professionals engaged in drug development and cellular research, ensuring safe handling of all compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of L17E, a cationic amphiphilic lytic peptide used for cytosolic delivery of macromolecules.[1][2][3]
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[4][5] The following table summarizes the recommended personal protective equipment for handling this compound in its powdered form and when in solution.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of this compound solutions or accidental contact with the powder.[6][7] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide.[7][8] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from potential contamination.[7][8] |
| Respiratory Protection | Dust mask (when handling powder) | Recommended to avoid inhalation of the powdered form of this compound.[4][5] |
Operational Plan: Handling this compound
Proper handling of this compound is critical for both personnel safety and maintaining the integrity of the peptide for research applications.
Preparation and Reconstitution:
-
Work Area Preparation : Ensure a clean and designated workspace.
-
PPE : Don the appropriate personal protective equipment as outlined in the table above.
-
Weighing (Powder Form) : When weighing the powdered form of this compound, do so in a draft-free environment or a chemical fume hood to minimize the potential for inhalation. A dust mask is recommended during this step.[4][5]
-
Reconstitution : this compound is soluble in water.[5] When preparing a stock solution, slowly add the solvent to the vial containing the this compound powder to avoid splashing. If using water as the solvent for a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
Experimental Use:
-
Handling Solutions : When working with this compound solutions, always wear safety glasses and gloves.
-
Avoid Contamination : Use sterile techniques when handling this compound solutions to prevent microbial contamination, especially if the peptide will be used in cell culture experiments.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Categories and Disposal Procedures:
-
Unused this compound Powder : Dispose of in accordance with local, state, and federal regulations for chemical waste.
-
This compound Solutions : Aqueous solutions of this compound should be collected in a designated waste container and disposed of as chemical waste. Do not pour down the drain unless permitted by institutional guidelines.
-
Contaminated Consumables : All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a designated biohazardous or chemical waste container.
-
Contaminated Glassware : Reusable glassware should be decontaminated by soaking in a suitable laboratory disinfectant or cleaning solution before washing.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating the key safety and handling steps.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Cytosolic Delivery Peptide › PeptaNova [peptanova.de]
- 4. peptide.co.jp [peptide.co.jp]
- 5. peptide.co.jp [peptide.co.jp]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
